ZOSUQUIDAR
描述
属性
CAS 编号 |
167354-40-7 |
|---|---|
分子式 |
C32H31F2N3O2 |
分子量 |
527.612 |
产品来源 |
United States |
Foundational & Exploratory
Zosuquidar: A Technical Guide to its Mechanism of Action in Overcoming P-glycoprotein-Mediated Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of chemotherapeutic agents. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump. Zosuquidar (LY335979), a third-generation, potent, and specific P-gp inhibitor, has been extensively investigated as a means to reverse this resistance. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Introduction: The Challenge of P-glycoprotein-Mediated Multidrug Resistance
P-glycoprotein, the product of the ABCB1 (or MDR1) gene, is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse xenobiotics, including many cytotoxic cancer drugs, out of the cell.[1][2] This efflux mechanism reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their ability to reach their molecular targets and induce cell death.[1] Cancers that overexpress P-gp are often resistant to multiple drugs, a phenomenon known as multidrug resistance.[3]
This compound is a cyclopropyldibenzosuberane derivative developed to specifically inhibit P-gp. Unlike first-generation P-gp inhibitors, this compound exhibits high potency and specificity, with minimal inhibition of other ABC transporters like MRP1 and BCRP at therapeutic concentrations.[4] It also demonstrates a lack of significant pharmacokinetic interactions with co-administered chemotherapeutic agents, a notable advantage over its predecessors.[4][5]
Core Mechanism of Action of this compound
This compound functions as a non-competitive or slowly reversible inhibitor of P-glycoprotein. Its primary mechanism involves high-affinity binding to P-gp, which in turn inhibits the transporter's efflux function.[1] This inhibition is thought to occur through direct interaction with the drug-binding pocket of P-gp, thereby preventing the binding and subsequent transport of chemotherapeutic substrates.[1] By blocking the P-gp pump, this compound effectively increases the intracellular accumulation and retention of anticancer drugs in resistant cells, restoring their cytotoxic activity.[6]
The interaction of this compound with P-gp is characterized by a low dissociation constant (Ki), indicating a high binding affinity.
Quantitative Data on this compound's Potency and Efficacy
The potency of this compound has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and in vitro cytotoxicity.
Table 1: Inhibitory Potency of this compound against P-glycoprotein
| Parameter | Value | Cell/System | Reference |
| Ki | 59 nM | Cell-free assay | [7][8] |
| Ki | 60 nM | Cell-free assay | [9] |
| Effective Modulating Concentration | 50-100 nM | Various cell culture models | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Alone in Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
| CCRF-CEM | 6 | [7] |
| CEM/VLB100 | 7 | [7] |
| P388 | 15 | [7] |
| P388/ADR | 8 | [7] |
| MCF7 | 7 | [7] |
| MCF7/ADR | 15 | [7] |
| 2780 | 11 | [7] |
| 2780AD | 16 | [7] |
| UCLA-P3 | >5 | [7] |
| UCLA-P3.003VLB | >5 | [7] |
Table 3: Reversal of Chemotherapy Resistance by this compound in P-gp Expressing Cells
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
| K562/DOX | Daunorubicin (DNR) | 0.3 µM | >45.5-fold enhancement of cytotoxicity | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
P-glycoprotein Inhibition Assay in Peripheral Blood Natural Killer (NK) Cells
This assay is used to determine the functional inhibition of P-gp in a clinical setting.
-
Objective: To measure the effect of this compound on P-gp function in a surrogate cell population (NK cells) from patients.[5]
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells are isolated from patient blood samples.
-
Cell Identification: Natural killer cells, which constitutively express P-gp, are identified by their expression of the CD56 surface marker using dual fluorescence cytometry.[5]
-
Functional Assay: The cells are incubated with a fluorescent P-gp substrate, such as rhodamine 123.
-
Measurement: The retention of rhodamine is measured by flow cytometry. Increased rhodamine retention in the presence of this compound indicates inhibition of P-gp-mediated efflux.[5]
-
Correlation: The degree of P-gp inhibition is then correlated with plasma concentrations of this compound.[5]
-
In Vitro Chemosensitivity (MTT) Assay
This assay is used to determine the ability of this compound to restore sensitivity to chemotherapeutic agents in resistant cell lines.
-
Objective: To quantify the reversal of drug resistance by this compound.[6]
-
Methodology:
-
Cell Culture: P-gp expressing (resistant) and non-expressing (sensitive) cancer cell lines are cultured.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, daunorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The IC50 values (drug concentration that inhibits cell growth by 50%) are calculated for the chemotherapeutic agent alone and in combination with this compound. The fold-reversal of resistance is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
-
[³H]azidopine Photoaffinity Labeling
This is a cell-free assay to demonstrate direct binding and competitive inhibition.
-
Objective: To show that this compound competitively inhibits the binding of a known P-gp substrate.[9]
-
Methodology:
-
Membrane Preparation: Plasma membranes from P-gp overexpressing cells (e.g., CEM/VLB100) are isolated.[9]
-
Binding Reaction: The membranes are incubated with [³H]azidopine, a photo-reactive P-gp substrate, in the presence of varying concentrations of this compound.
-
Photocrosslinking: The mixture is exposed to UV light to covalently link the azidopine to P-gp.
-
Detection: The amount of radiolabeled P-gp is quantified, typically by SDS-PAGE and autoradiography or scintillation counting.
-
Result: A decrease in [³H]azidopine labeling in the presence of this compound indicates competitive inhibition at the substrate-binding site.[9]
-
Clinical Development and Considerations
This compound has been evaluated in numerous clinical trials, primarily in hematological malignancies like acute myeloid leukemia (AML).[3][10] Phase I trials established its safety profile and demonstrated that biologically effective plasma concentrations could be achieved with both oral and intravenous administration.[5][11][12][13] These studies confirmed that this compound could inhibit P-gp function in patients without significantly altering the pharmacokinetics of co-administered drugs like doxorubicin.[5][11]
However, a pivotal Phase III trial in elderly AML patients did not meet its primary endpoint, showing no significant improvement in overall survival when this compound was added to standard chemotherapy.[3][10] This outcome has led to a broader discussion on the complexities of targeting P-gp in the clinical setting and the multifactorial nature of drug resistance in cancer.
Conclusion
This compound is a potent and highly specific third-generation inhibitor of P-glycoprotein. Its mechanism of action is centered on the direct, high-affinity binding to the P-gp transporter, which competitively inhibits the efflux of a broad range of chemotherapeutic agents. This inhibition leads to increased intracellular drug accumulation and the reversal of P-gp-mediated multidrug resistance in preclinical models. While clinical trials have not yet led to its approval for cancer treatment, the study of this compound has provided invaluable insights into the role of P-gp in drug resistance and the challenges of translating P-gp inhibition into clinical benefit. The detailed understanding of its mechanism of action and the established experimental protocols for its evaluation continue to make this compound a critical tool for researchers in the fields of oncology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase I trial of a potent P-glycoprotein inhibitor, this compound trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I trial of a potent P-glycoprotein inhibitor, this compound.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Zosuquidar: A Technical Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.[1][2] Zosuquidar (LY335979) is a potent and specific third-generation P-gp inhibitor designed to counteract this resistance mechanism.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and the signaling pathways governing P-gp expression.
This compound was initially developed by Syntex Corporation and later licensed to Eli Lilly.[5] It reached Phase III clinical trials for the treatment of acute myeloid leukemia (AML) but was discontinued in 2010 after failing to meet its primary endpoint.[5][6] Despite this, this compound remains a valuable tool in preclinical research for studying P-gp-mediated MDR due to its high potency and selectivity.[4]
Chemical Properties and Structure
-
IUPAC Name: (2R)-1-{4-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol[5]
-
Chemical Formula: C₃₂H₃₁F₂N₃O₂[5]
-
Molar Mass: 527.616 g·mol⁻¹[5]
-
CAS Number: 167354-41-8[5]
Mechanism of Action
This compound is a competitive inhibitor that binds with high affinity to the substrate-binding domain of P-glycoprotein.[1] This binding action prevents the efflux of P-gp substrate drugs, such as doxorubicin, paclitaxel, and vincristine, thereby increasing their intracellular accumulation and restoring their cytotoxic efficacy in MDR cancer cells.[1][8] this compound has been shown to be highly selective for P-gp, with minimal inhibitory effects on other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[3][9]
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro systems. The following tables summarize key quantitative data.
| Parameter | Value | Cell/System |
| Kᵢ | 59 nM | Cell-free assay |
| Kᵢ | 60 nM | Cell-free assay |
| Cell Line | IC₅₀ |
| CCRF-CEM | 6 μM |
| CEM/VLB100 | 7 μM |
| P388 | 15 μM |
| P388/ADR | 8 μM |
| MCF7 | 7 μM |
| MCF7/ADR | 15 μM |
| 2780 | 11 μM |
| 2780AD | 16 μM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the P-gp inhibitory activity of this compound.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-expressing cell membranes (e.g., from CEM/VLB100 cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP regenerating system (5 mM phosphoenolpyruvate, 3.6 units/mL pyruvate kinase)
-
5 mM ATP
-
1 mM Sodium orthovanadate (Vandate)
-
This compound
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare P-gp-expressing membranes and determine the protein concentration.
-
In a 96-well plate, add 8-10 µg of membrane protein to each well.
-
Add varying concentrations of this compound to the wells. Include a no-zosuquidar control.
-
To determine the P-gp specific ATPase activity, prepare a parallel set of wells containing 1 mM sodium vanadate, a known inhibitor of P-gp ATPase activity.
-
Add the assay buffer containing the ATP regenerating system to each well to a final volume of 50 µL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM ATP to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction and measure the liberated inorganic phosphate using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
The P-gp ATPase activity is calculated as the difference between the total ATPase activity (in the absence of vanadate) and the basal ATPase activity (in the presence of vanadate).
Rhodamine 123 Efflux Assay
This cell-based functional assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.[1]
Materials:
-
P-gp-overexpressing cell line (e.g., MCF7/ADR) and its parental sensitive cell line (e.g., MCF7)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Seed the P-gp-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Load the cells with rhodamine 123 (e.g., 5 µM) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Add pre-warmed serum-free medium containing various concentrations of this compound or a vehicle control to the cells.
-
Incubate for 60-120 minutes at 37°C to allow for dye efflux.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Cytotoxicity (MTT) Assay
This assay determines the ability of this compound to reverse MDR by measuring the potentiation of a chemotherapeutic agent's cytotoxicity in P-gp-overexpressing cells.[1]
Materials:
-
P-gp-overexpressing cell line and its parental sensitive cell line
-
Cell culture medium
-
Chemotherapeutic agent (P-gp substrate, e.g., doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Incubator at 37°C with 5% CO₂
-
Microplate reader
Procedure:
-
Seed both the sensitive and resistant cells into 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. Include controls for untreated cells and cells treated with this compound alone.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The reversal of resistance is quantified by comparing the IC₅₀ values of the chemotherapeutic agent in the presence and absence of this compound in the resistant cell line.
Signaling Pathways and Visualizations
The expression of P-glycoprotein is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to overcome MDR.
Caption: Key signaling pathways regulating P-glycoprotein expression.
The above diagram illustrates that various cellular stressors and signals can activate downstream signaling cascades, such as the PI3K/Akt, Wnt/β-catenin, and MAPK pathways, which in turn modulate the activity of transcription factors that control the expression of the ABCB1 gene encoding P-gp.[5][7][10][11] For instance, the PI3K/Akt and MAPK pathways can lead to the activation of NF-κB, a key regulator of P-gp expression.[5][7] The tumor suppressor p53 typically represses P-gp expression, while mutant forms of p53 can enhance it.[10][11]
Caption: Workflow for evaluating this compound's reversal of MDR.
This workflow outlines the key steps in a typical in vitro experiment to assess the efficacy of this compound in reversing P-gp-mediated multidrug resistance. The process involves culturing both resistant and sensitive cell lines, treating them with a chemotherapeutic agent in the presence or absence of this compound, and then assessing cell viability to quantify the reversal of resistance.
Conclusion
This compound is a highly potent and specific inhibitor of P-glycoprotein that has been instrumental in advancing our understanding of MDR. While its clinical development was halted, it remains an indispensable research tool for investigating P-gp function and for the preclinical evaluation of novel strategies to overcome multidrug resistance in cancer. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I trial of a potent P-glycoprotein inhibitor, this compound trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of P-Glycoprotein in the Brain [mdpi.com]
- 8. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by this compound and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar (LY335979): A Technical Guide to a Third-Generation P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zosuquidar (LY335979) is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1] By competitively binding to P-gp, this compound blocks the efflux of a wide range of chemotherapeutic agents, thereby restoring their intracellular concentrations and overcoming resistance.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Although clinical trials did not lead to its approval for widespread use, this compound remains a valuable tool in preclinical research for studying P-gp-mediated resistance.[2][3]
Core Properties of this compound (LY335979)
This compound is a difluorocyclopropyl quinoline derivative with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂·3HCl | |
| Molecular Weight | 636.99 g/mol | |
| CAS Number | 167465-36-3 | |
| Purity | ≥97% | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions as a competitive inhibitor of P-glycoprotein. It binds with high affinity to the transporter, preventing the binding and subsequent ATP-dependent efflux of chemotherapeutic drugs.[1][4] This leads to an increased intracellular accumulation of the anticancer agents in multidrug-resistant cells, thereby restoring their cytotoxic effects.[4] this compound is noted for its high specificity for P-gp, with minimal inhibition of other ABC transporters like multidrug resistance-associated proteins (MRP) 1 and 2, or breast cancer resistance protein (BCRP) at therapeutic concentrations.[3][5]
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| P-gp Inhibition | |||
| Kᵢ | 59 nM | Cell-free assay | [6][7][8] |
| Kₔ | 79 nM | ||
| IC₅₀ (P-gp) | Nanomolar range (substrate and cell model dependent) | [3] | |
| Cytotoxicity (as a single agent) | |||
| IC₅₀ | 6 - 16 µM | Various drug-sensitive and MDR cell lines | [6] |
| Inhibition of other transporters | |||
| OATP1A2 IC₅₀ | 6.7 µM | [3] | |
| OCT1 IC₅₀ | 7.5 ± 3.7 µM | HEK293 cells overexpressing OCT1 | [3] |
| OCT2 Inhibition | Only at 50 µM | HEK293 cells overexpressing OCT2 | [3] |
| OCT3 Inhibition | Only at 50 µM | HEK293 cells overexpressing OCT3 | [3] |
Clinical Trial Data (Phase I)
Oral Administration in Combination with Doxorubicin [5][9]
| Parameter | Value |
| Patient Population | Advanced nonhematological malignancies |
| Number of Patients | 38 |
| This compound Dosing | Oral, every 12 hours for 4 days |
| Maximum Tolerated Dose (MTD) | 300 mg/m² |
| Dose-Limiting Toxicity (DLT) | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) |
| Effect on Doxorubicin Pharmacokinetics | Minimal |
Intravenous Administration in Combination with Doxorubicin [10][11]
| Parameter | Value |
| Patient Population | Advanced malignancies |
| Number of Patients | 40 |
| This compound Dosing | Continuous IV infusion over 48 hours |
| Maximal Administered Dose | 640 mg/m² |
| Dose-Limiting Toxicity (DLT) | None observed |
| Effect on Doxorubicin Pharmacokinetics | Modest decrease in clearance (17-22%) and increase in AUC (15-25%) at this compound doses >500 mg |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the P-gp-mediated ATP hydrolysis, which is stimulated by P-gp substrates and inhibited by its modulators.
Methodology: [6]
-
Membrane Preparation: Isolate plasma membranes from P-gp overexpressing cells (e.g., CEM/VLB₁₀₀).
-
Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).
-
Inhibitor Addition: Add varying concentrations of this compound. Include a control with 1 mM sodium vanadate to determine the P-gp-specific ATPase activity.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Phosphate Detection: Add a detection solution to measure the amount of inorganic phosphate liberated from ATP hydrolysis.
-
Data Analysis: Read the absorbance at 690 nm. P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This functional assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cancer cells.
Methodology: [12]
-
Cell Preparation: Prepare a single-cell suspension of P-gp expressing cells (e.g., from a patient's bone marrow aspirate in AML studies).
-
Antibody Staining: Stain the myeloblasts with phycoerythrin-conjugated antibodies against leukemia-associated antigens (e.g., CD34, CD117, CD33, or HLA-DR) to gate the cell population of interest.
-
Rhodamine 123 Loading: Incubate the mononuclear cells with 40 µM rhodamine 123 for 45 minutes at room temperature to allow for maximal uptake.
-
Efflux and Inhibition: Wash the cells and resuspend them in a rhodamine-free medium with and without this compound. Incubate to allow for P-gp-mediated efflux.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Increased rhodamine 123 fluorescence in the this compound-treated cells compared to the untreated cells indicates inhibition of P-gp function.
Cytotoxicity Assay
This assay determines the ability of this compound to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.
-
Cell Seeding: Seed drug-sensitive and multidrug-resistant (P-gp overexpressing) cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.3 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as MTT assay or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic agent with and without this compound. A significant decrease in the IC₅₀ in the presence of this compound indicates reversal of resistance.
Conclusion
This compound (LY335979) is a well-characterized, potent, and specific inhibitor of P-glycoprotein. While its clinical development was discontinued, it remains an invaluable research tool for investigating the mechanisms of multidrug resistance and for the preclinical evaluation of novel strategies to overcome it. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of a potent P-glycoprotein inhibitor, this compound.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I trial of a potent P-glycoprotein inhibitor, this compound trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Zosuquidar: A Technical Guide to Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zosuquidar (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical investigation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the challenges of MDR and the strategies to overcome it.
Introduction: The Challenge of Multidrug Resistance
A primary mechanism limiting the efficacy of chemotherapy is the overexpression of P-glycoprotein (P-gp), encoded by the MDR1 gene.[1][3] P-gp is a transmembrane efflux pump that actively transports a wide range of structurally diverse anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][3] This leads to the development of resistance not only to the initial drug but also to a broad spectrum of other chemotherapeutic agents.[1] this compound was developed to counteract this resistance mechanism by inhibiting the P-gp efflux pump and restoring the sensitivity of cancer cells to chemotherapy.[1][4]
Discovery and Development
This compound, a cyclopropyldibenzosuberane derivative, was initially characterized at Syntex Corporation, which was later acquired by Roche in 1990.[1][4] In 1997, Roche licensed the drug to Eli Lilly.[4] It was granted orphan drug status by the FDA in 2006 for the treatment of Acute Myeloid Leukemia (AML).[4] Despite promising preclinical and early clinical results, a Phase III clinical trial for AML and myelodysplastic syndrome did not meet its primary endpoint, leading to the discontinuation of its development by Eli Lilly in 2010.[4]
Mechanism of Action
This compound functions as a potent and highly selective inhibitor of P-glycoprotein.[5] It binds with high affinity to P-gp, competitively inhibiting the binding and subsequent ATP-dependent efflux of chemotherapeutic substrates.[1][6] This inhibition restores the intracellular concentration of anticancer drugs, thereby reinstating their cytotoxic effects in resistant cancer cells.[4] Unlike earlier generation P-gp inhibitors, this compound demonstrates high specificity for P-gp and does not significantly affect other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[5][7]
Signaling Pathway Diagram
Caption: this compound competitively inhibits P-gp, blocking chemotherapeutic drug efflux.
Quantitative Preclinical Data
This compound has demonstrated potent P-gp inhibitory activity and the ability to reverse MDR in a variety of preclinical models.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 59-60 nM | Cell-free assay / CEM/VLB100 plasma membranes | [1][6][8] |
| IC50 (Cytotoxicity) | 6 µM - 16 µM | Various drug-sensitive and MDR cell lines | [6][8] |
| MDR Reversal | 0.1 - 0.5 µM | P388/ADR, MCF7/ADR, 2780AD, UCLA-P3.003VLB | [8] |
| Daunorubicin Cytotoxicity Enhancement | >45.5-fold | K562/DOX cells (with 0.3 µM this compound) | [6] |
Clinical Development
This compound has been evaluated in multiple clinical trials, primarily in combination with standard chemotherapy regimens for various malignancies.
Phase I Clinical Trial Data
| Trial Design | Patient Population | This compound Administration | Maximum Tolerated Dose (MTD) / Maximum Administered Dose | Dose-Limiting Toxicities | Key Findings | Reference |
| Oral this compound + Doxorubicin | Advanced nonhematological malignancies | Oral, every 12h for 4 days | 300 mg/m² | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | Did not significantly affect doxorubicin pharmacokinetics. Pgp inhibition in NK cells correlated with plasma concentration. | [7][9] |
| Intravenous this compound + Doxorubicin | Advanced malignancies | Continuous IV infusion over 48h | 640 mg/m² | No dose-limiting toxicity observed | Minimal toxicity. Modest decrease in doxorubicin clearance at doses >500 mg. Maximal P-gp inhibition in NK cells at higher doses. | [10][11][12] |
| This compound + Daunorubicin & Cytarabine | Acute leukemia | N/A | N/A | Respiratory failure, hypokalemia, arrhythmia, febrile neutropenia (Grade 3/4) | 7 out of 16 patients achieved complete response (43.7%). | [13] |
Phase II and III Clinical Trial Outcomes
A Phase II trial investigating this compound with docetaxel in metastatic breast cancer did not show a significant improvement in response.[13] The pivotal Phase III trial in elderly AML patients receiving standard chemotherapy with either this compound or placebo showed no significant difference in response rates or overall survival between the two arms.[13]
Experimental Protocols
P-glycoprotein Inhibition Assay ([3H]azidopine Photoaffinity Labeling)
This assay competitively measures the binding of a test compound to P-gp.
-
Membrane Preparation: Isolate plasma membranes from a P-gp overexpressing cell line (e.g., CEM/VLB100).
-
Incubation: Incubate the membranes with [3H]azidopine, a photoaffinity label for P-gp, in the presence and absence of varying concentrations of this compound.
-
Photolabeling: Expose the samples to UV light to covalently attach the [3H]azidopine to P-gp.
-
SDS-PAGE and Autoradiography: Separate the membrane proteins by SDS-PAGE and visualize the radiolabeled P-gp band by autoradiography.
-
Quantification: Quantify the intensity of the radiolabeled band to determine the extent of inhibition by this compound and calculate the Ki value.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound to reverse MDR to a chemotherapeutic agent.
-
Cell Seeding: Plate a multidrug-resistant cancer cell line (e.g., MCF-7/ADR) in a 96-well plate and allow to adhere.
-
Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., 2-propanol/0.04 N HCl).
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound to determine the reversal of resistance.
Workflow Diagram for In Vitro Cytotoxicity Assay
Caption: A stepwise workflow for assessing cytotoxicity using the MTT assay.
Synthesis
The synthesis of this compound is a multi-step process involving the convergent synthesis of two key intermediates. A simplified overview of one reported synthetic route is as follows:
-
Intermediate 1 Synthesis:
-
Dibenzosuberone undergoes cyclopropanation with difluorocarbene to yield 10,11-difluoromethanodibenzosuberone.
-
Reduction of the ketone group followed by halogenation and displacement with pyrazine leads to the piperazine-containing dibenzosuberane core.
-
-
Intermediate 2 Synthesis:
-
5-hydroxyquinoline reacts with (R)-glycidyl nosylate to form (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane.
-
-
Convergent Synthesis:
-
The two intermediates are coupled to yield this compound.
-
Synthesis Workflow Diagram
Caption: Convergent synthesis of this compound from two key intermediates.
Conclusion
This compound is a well-characterized, potent, and selective P-gp inhibitor that has been extensively studied in preclinical and clinical settings. While it ultimately did not achieve regulatory approval for the indications pursued, the discovery and development of this compound have provided valuable insights into the design of P-gp inhibitors and the complexities of overcoming multidrug resistance in cancer. The data and methodologies associated with this compound continue to be a valuable resource for researchers in the field of oncology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 3. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I trial of a potent P-glycoprotein inhibitor, this compound.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I trial of a potent P-glycoprotein inhibitor, this compound trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
Zosuquidar: A Technical Guide to a Potent P-glycoprotein Inhibitor
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance (MDR) presents a significant obstacle in the effective chemotherapeutic treatment of various cancers.[1] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[1][2] P-gp acts as an ATP-dependent efflux pump, actively expelling a broad range of structurally diverse anticancer drugs from the cell.[1] This reduction in intracellular drug concentration diminishes therapeutic efficacy and leads to resistance against multiple chemotherapeutic agents.[1][2] Zosuquidar (formerly LY335979) is a potent, third-generation P-glycoprotein inhibitor designed to counteract P-gp-mediated MDR.[1][3] By blocking this efflux pump, this compound restores the sensitivity of cancer cells to chemotherapy, representing a promising strategy to improve clinical outcomes.[1]
Chemical Structure and Physicochemical Properties
This compound is a difluorocyclopropyl quinoline and a cyclopropyldibenzosuberane derivative.[1][2] Its chemical identifiers and key properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol[2] |
| Synonyms | LY335979, RS 33295-198 |
| CAS Number | 167354-41-8 (free base)[4], 167465-36-3 (trihydrochloride)[5] |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂ (free base)[4] |
| SMILES | FC1([C@H]2[C@@H]1C3=C(--INVALID-LINK--N5CCN(CC5)C--INVALID-LINK--O)C=CC=C3)F |
| InChI Key | IHOVFYSQUDPMCN-DBEBIPAYSA-N[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 527.60 g/mol (free base), 636.99 g/mol (trihydrochloride)[5][6] |
| Appearance | Off-white to light yellow solid[7] |
| Solubility | This compound: Soluble in DMSO (≥ 100 mg/mL)[7]. This compound hydrochloride: H₂O: 4 mg/mL (warmed); DMF: 10 mg/mL; DMSO: 10 mg/mL; Ethanol: 10 mg/mL. This compound trihydrochloride: Soluble to 50 mM in DMSO[6]. |
| Storage | Powder: -20°C for 3 years[8]. Solutions are unstable and should be freshly prepared[9]. |
Mechanism of Action
This compound is a highly selective and potent P-glycoprotein inhibitor.[1][4] It functions as a non-transported, competitive inhibitor that binds with high affinity to P-gp, likely within the central drug-binding pocket.[1] This action prevents the binding and subsequent efflux of chemotherapeutic substrates.[1] Unlike earlier generation inhibitors, this compound demonstrates high specificity for P-gp and does not significantly inhibit other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP) at therapeutic concentrations.[3][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound trihydrochloride | Multidrug Transporter Inhibitors: R&D Systems [rndsystems.com]
- 7. This compound ( LY-335979 ) | CAS 167354-41-8 | P-gp Inhibitor | Sun-shinechem [sun-shinechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as a drug efflux pump, reducing the intracellular concentration and effectiveness of a broad range of chemotherapeutic agents.[1] Zosuquidar (LY335979) is a potent, highly selective, third-generation P-gp inhibitor designed to reverse this resistance. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining essential experimental protocols for its evaluation in a research setting.
This compound: A Profile of a Third-Generation P-gp Inhibitor
This compound is a cyclopropyldibenzosuberane derivative that represents a significant advancement over previous generations of P-gp inhibitors.[1][3] Unlike first-generation agents (e.g., verapamil, cyclosporin A) and second-generation agents (e.g., valspodar), which were hampered by toxicity, low potency, and problematic pharmacokinetic interactions, this compound offers high potency and specificity.[3][4]
It acts as a non-transported, competitive inhibitor of P-gp, exhibiting a high binding affinity with a Ki value of approximately 59-60 nM.[1][5][6] A key advantage of this compound is its high selectivity for P-gp; it does not significantly inhibit other crucial ABC transporters, such as MRP1 or BCRP, at therapeutic concentrations.[1][2] This specificity minimizes off-target effects and reduces complex drug-drug interactions, a common failing of its predecessors.[3][7]
Mechanism of Action
This compound functions by directly binding to the P-glycoprotein transporter, likely within the central drug-binding pocket where chemotherapeutic agents are recognized.[1] This is a competitive inhibition, meaning this compound effectively occupies the binding site, thereby preventing P-gp from capturing and expelling anticancer drugs from the cell. By blocking this efflux mechanism, this compound restores the intracellular concentration of the chemotherapeutic agent, allowing it to reach its target and induce cytotoxicity in resistant cancer cells.
Upstream Signaling and P-gp Expression
The expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways. Cellular stress, often induced by chemotherapy itself, can activate pathways such as MAPK/ERK and PI3K/Akt. These pathways converge on transcription factors like NF-κB and YB-1, which in turn bind to the MDR1 promoter and drive the overexpression of P-gp, leading to acquired drug resistance.
Quantitative Data from Preclinical and Clinical Studies
This compound has been evaluated in numerous studies, demonstrating its ability to reverse P-gp-mediated resistance in vitro and its safety profile in clinical trials.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | Outcome |
| P388/ADR, MCF7/ADR, 2780AD | Various Oncolytics | 0.1 - 0.5 | Complete reversal of resistance observed.[5] |
| K562/DOX, HL60/DNR | Daunorubicin (DNR) | 0.3 | Enhanced cytotoxicity of DNR in P-gp active cell lines.[6][8] |
| CCRF-CEM/VCR1000 | - | 0.05888 (IC50) | Inhibition of P-gp-mediated efflux.[5] |
| Drug-sensitive & MDR lines | This compound alone | 5 - 16 (IC50) | Cytotoxicity of this compound as a single agent.[5][6] |
Table 2: Phase I Clinical Trial of Oral this compound with Doxorubicin
| Parameter | Value |
| Patient Population | 38 patients with advanced non-hematological malignancies.[2][9] |
| Dosing Schedule | This compound administered p.o. for 4 days, with doxorubicin given concurrently.[2][9] |
| Maximum Tolerated Dose (MTD) | 300 mg/m² every 12 hours for 4 days.[2][9] |
| Dose-Limiting Toxicities (DLTs) | Neurotoxicity, including reversible cerebellar dysfunction, hallucinations, and palinopsia.[2][9][10] |
| Pharmacokinetic Interaction | This compound did not significantly affect doxorubicin pharmacokinetics or myelosuppression.[2][9] |
| P-gp Inhibition | Higher plasma concentrations of this compound correlated with greater P-gp inhibition in surrogate natural killer (NK) cells.[2][9] |
Table 3: Phase I Clinical Trial of Intravenous this compound with Doxorubicin
| Parameter | Value |
| Patient Population | 40 patients with advanced malignancies.[7][11] |
| Dosing Schedule | This compound administered as a continuous i.v. infusion over 48 hours.[7][11] |
| Maximal Administered Doses | 640 mg/m² of this compound and 75 mg/m² of doxorubicin.[7][11] |
| Dose-Limiting Toxicities (DLTs) | No DLTs for this compound were observed at the doses tested.[7][11] |
| Pharmacokinetic Interaction | Modest effect on doxorubicin: 17-22% decrease in clearance and 15-25% increase in AUC at this compound doses >500 mg.[7][11] |
| P-gp Inhibition | Maximal P-gp inhibition in NK cells was achieved at this compound concentrations >200 µg/L.[7] |
Table 4: this compound in Acute Myeloid Leukemia (AML)
| Study | Patient Population | Key Findings |
| ECOG 3999 (Randomized, Placebo-Controlled) | Older patients (>60 years) with newly diagnosed AML. | This compound with daunorubicin and cytarabine did not significantly improve outcomes compared to placebo.[12] |
| Phase I/II (72-h Infusion) | Elderly patients with newly diagnosed AML (N=106), stratified by P-gp function. | In patients with secondary AML (sAML), those with high P-gp blasts had significantly better overall survival with this compound than those with low P-gp blasts. Pharmacodynamic analyses showed >90% inhibition of P-gp function.[13] |
Key Experimental Protocols
Accurate evaluation of P-gp inhibition is critical. The following are standard methodologies for assessing this compound's activity.
Protocol 1: In Vitro Chemosensitivity (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC50) and assesses this compound's ability to reverse resistance.
-
Cell Seeding: Plate P-gp overexpressing cells (e.g., K562/ADR) and their parental, drug-sensitive counterparts (e.g., K562) in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Add this compound (e.g., at a fixed, non-toxic concentration like 0.5 µM) to the appropriate wells 30-60 minutes before adding the chemotherapeutic agent.[14]
-
Chemotherapy Addition: Add the chemotherapeutic drug (e.g., doxorubicin) in a series of dilutions to both this compound-treated and untreated wells.
-
Incubation: Incubate plates for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate IC50 values from dose-response curves. The reversal of resistance is quantified by the fold-change in IC50 in the presence versus absence of this compound.
Protocol 2: P-gp Function (Calcein-AM Efflux Assay)
This flow cytometry-based assay directly measures the efflux activity of P-gp.
-
Cell Preparation: Prepare a single-cell suspension of the test cells (e.g., primary AML blasts or a resistant cell line) at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add this compound (e.g., 500 nM) to the test samples and an equivalent volume of vehicle (e.g., DMSO) to the control samples. Incubate for 15-30 minutes at 37°C.[15]
-
Substrate Loading: Add the fluorescent P-gp substrate Calcein-AM to a final concentration of 0.1 µM to all tubes.[15] Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, esterases cleave it into fluorescent calcein, which is a P-gp substrate.
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for substrate loading and efflux.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Analysis: P-gp-positive cells will efficiently efflux calcein, resulting in low fluorescence. In the presence of this compound, efflux is blocked, leading to calcein accumulation and a significant increase in fluorescence intensity.
Protocol 3: Clinical Ex Vivo Assay for P-gp Inhibition
This protocol is adapted from clinical trial methodologies to assess the pharmacodynamic effect of this compound in patients.[2][16]
-
Sample Collection: Collect peripheral blood from patients at baseline (pre-infusion) and at various time points during and after this compound administration.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Surrogate Cell Identification: Use fluorescently-labeled antibodies to identify cell populations known to express P-gp, such as natural killer (NK) cells (CD56+).[2] If analyzing leukemic blasts, use appropriate markers (e.g., CD33+ for AML).
-
Functional Assay: Perform a dye efflux assay (e.g., using rhodamine 123 or DiOC2) on the isolated PBMCs.[2][16]
-
Procedure:
-
Incubate the cells with the fluorescent dye.
-
Wash and resuspend cells in dye-free media.
-
Measure fluorescence at an initial time point (t=0).
-
Incubate at 37°C for a set period (e.g., 60-120 minutes) to allow for efflux.
-
Measure fluorescence at the final time point.
-
-
Analysis: Compare the dye retention in NK cells from post-zosuquidar time points to the baseline sample. A significant increase in dye retention post-treatment indicates effective P-gp inhibition in vivo. Correlate the level of inhibition with plasma concentrations of this compound.
Conclusion and Future Directions
This compound is a well-characterized, potent, and specific P-gp inhibitor that effectively reverses multidrug resistance in preclinical models.[7] Clinical studies have established its safety profile and demonstrated its ability to achieve profound P-gp inhibition in patients.[7][13] However, large-scale randomized trials, such as in elderly AML, have not yet shown a definitive overall survival benefit when this compound is added to standard chemotherapy.[12]
This suggests that while P-gp is a valid target, overcoming MDR is complex and may require more nuanced strategies. Future research should focus on:
-
Patient Selection: Utilizing robust bioassays to identify patients whose tumors are functionally reliant on P-gp for drug resistance, as suggested by studies in secondary AML.[13]
-
Novel Combinations: Exploring this compound in combination with other targeted agents or in cancers where P-gp is a known primary driver of resistance.
-
Advanced Delivery Systems: Developing nanodrug conjugates that co-deliver this compound and a chemotherapeutic agent to ensure simultaneous arrival at the tumor site, potentially overcoming pharmacokinetic differences and maximizing synergistic effects.[17]
The continued study of this compound and the principles of P-gp inhibition remains crucial for developing more effective strategies to combat multidrug resistance in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of a potent P-glycoprotein inhibitor, this compound.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 11. A Phase I trial of a potent P-glycoprotein inhibitor, this compound trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Continuous 72-h infusion of this compound with chemotherapy in patients with newly diagnosed acute myeloid leukemia stratified for leukemic blast P-glycoprotein phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
Zosuquidar: A Technical Guide to a Third-Generation P-gp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a critical obstacle in the effective treatment of cancer. A primary driver of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic agents from cancer cells. Zosuquidar (LY335979) is a potent and selective third-generation P-gp inhibitor designed to counteract this resistance mechanism. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: The Challenge of P-glycoprotein in Oncology
P-glycoprotein, also known as MDR1 or ABCB1, is an ATP-dependent efflux pump that protects cells by expelling a wide variety of toxins and xenobiotics.[1][2] In cancer, its overexpression in tumor cells leads to the efflux of structurally diverse chemotherapeutic agents, including anthracyclines, taxanes, and vinca alkaloids, thereby reducing their intracellular concentration and therapeutic efficacy.[1] This confers a robust "efflux shield" that is a major cause of treatment failure.[1][2] The development of P-gp inhibitors aims to block this efflux activity, restore intracellular drug concentrations, and re-sensitize resistant cancer cells to chemotherapy.
The Evolution of P-gp Inhibitors
The pursuit of effective P-gp inhibition has progressed through three generations of compounds, each aiming to improve upon the potency, specificity, and safety of the last.
-
First-Generation: Agents like verapamil and cyclosporine were repurposed drugs found to have P-gp inhibitory effects. However, they suffer from low potency, poor specificity, and significant off-target toxicities at the concentrations required for P-gp inhibition.[3]
-
Second-Generation: Compounds such as PSC-833 (valspodar) were developed to have greater potency and specificity than the first generation.[3] Despite these improvements, they were often plagued by unpredictable pharmacokinetic interactions, requiring dose reduction of the co-administered chemotherapeutic agent.[3]
-
Third-Generation: this compound, along with tariquidar and elacridar, represents the third generation of P-gp inhibitors.[3] These agents were specifically designed for high potency, high selectivity for P-gp over other ABC transporters, and a lack of significant pharmacokinetic interactions with co-administered drugs.[3][4]
This compound: Mechanism of Action
This compound is a cyclopropyldibenzosuberane derivative that acts as a potent, non-competitive inhibitor of P-gp. It binds with high affinity to the transporter, preventing the conformational changes necessary for ATP hydrolysis and substrate efflux.[5][6] This effectively "locks" the pump in a state unable to transport chemotherapeutic drugs out of the cell, leading to their intracellular accumulation and restored cytotoxic activity. A key advantage of this compound is its high selectivity for P-gp, with minimal inhibitory effects on other ABC transporters like MRP1 and BCRP, or on cytochrome P450 enzymes at clinically relevant concentrations.[4][7]
Preclinical Data
In vitro and in vivo studies have consistently demonstrated this compound's ability to reverse P-gp-mediated multidrug resistance.
In Vitro Efficacy
This compound potently restores the sensitivity of P-gp-overexpressing cancer cell lines to a variety of chemotherapeutic agents at nanomolar concentrations.[8] It has been shown to enhance the cytotoxicity of drugs like daunorubicin, doxorubicin, paclitaxel, and gemtuzumab ozogamicin in resistant leukemia and solid tumor cell lines.[1][9]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| Ki | 59 nM | P-gp | [10] |
| IC50 | 1.2 nM | HL60/VCR (drug-resistant cell line) | [11] |
| IC50 | 5.80 ± 1.70 nM | Caco-2 cells | [12] |
| IC50 | 6.56 ± 1.92 nM | MDCKII-MDR1 cells (spike method) | [12] |
| IC50 | 7.5 ± 3.7 µM | Organic Cation Transporter 1 (OCT1) | [4] |
| Effective Concentration | 50 - 100 nM | Various cell culture systems |[8] |
Table 2: Reversal of Chemotherapy Resistance by this compound
| Cell Line | Chemotherapeutic | Fold Reversal of Resistance | Reference |
|---|---|---|---|
| K562/DOX | Daunorubicin (DNR) | >45.5-fold enhancement of cytotoxicity | [10] |
| SW-620/AD300 | Paclitaxel | 4.23 (Reversal of resistance value) |[10] |
In Vivo Efficacy
In animal models, this compound has been shown to enhance the antitumor activity of co-administered chemotherapeutic agents in syngeneic and human tumor xenografts expressing P-gp.[8] Crucially, preclinical studies in murine and canine models demonstrated that this compound did not significantly alter the pharmacokinetic profiles of P-gp substrates like doxorubicin and paclitaxel.[8]
Clinical Data
This compound has been evaluated in multiple Phase I and II clinical trials, primarily in hematologic malignancies like acute myeloid leukemia (AML).[1][13]
Pharmacokinetics and Safety
Phase I trials established that this compound can be safely administered, both orally and intravenously, with doxorubicin.[3][8] The primary dose-limiting toxicities observed were reversible grade 1 or 2 neurotoxicity, including cerebellar-related tremor, dysfunction, and hallucinations.[3][14][8] Importantly, at doses sufficient for maximal P-gp inhibition, this compound had minimal to modest effects on the pharmacokinetics of co-administered doxorubicin, causing a slight decrease in clearance and increase in area under the curve (AUC).[8]
Table 3: Summary of this compound Clinical Trials in AML
| Trial Phase | Combination Therapy | Key Findings | Reference |
|---|---|---|---|
| Phase I | Daunorubicin + Cytarabine | This compound infusion led to rapid and significant inhibition (85-95%) of P-gp function in patient cells. The median IC50 for daunorubicin was significantly decreased in modulated cells. | [13][15] |
| Phase I/II | Gemtuzumab Ozogamicin (GO) | Overall remission rate of 34% in elderly patients with relapsed/refractory AML. P-gp+ patients had a greater median overall survival (6.0 months) vs. P-gp- patients (1.8 months). | [16] |
| Phase III (ECOG 3999) | Daunorubicin + Cytarabine | The addition of this compound did not improve overall survival or remission rates in older patients with newly diagnosed AML compared to placebo. |[14] |
While early phase trials showed promise in effectively inhibiting P-gp and restoring chemosensitivity, a large, randomized Phase III trial (ECOG 3999) in older patients with AML did not show a statistically significant improvement in overall survival with the addition of this compound.[14] This highlights the complexity of overcoming MDR, which may involve multiple resistance mechanisms beyond P-gp, and the importance of patient selection.
Key Experimental Protocols
Accurate assessment of P-gp inhibition is crucial for drug development. Below are detailed methodologies for common assays.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[17] An increase in intracellular fluorescence indicates P-gp inhibition.
Materials:
-
P-gp-overexpressing cell line (e.g., CEM/VLB100, K562/DOX) and parental cell line.
-
Culture medium, Phosphate-Buffered Saline (PBS).
-
This compound (test inhibitor), Verapamil (positive control).
-
Rhodamine 123 (stock solution in DMSO).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest, wash with PBS, and resuspend in culture medium at 1 x 106 cells/mL.[18]
-
Inhibitor Treatment: Aliquot 1 mL of cell suspension into flow cytometry tubes. Add this compound at desired final concentrations (e.g., serial dilutions from 0.1 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Verapamil). Incubate for 30 minutes at 37°C.[18]
-
Substrate Loading: Add Rhodamine 123 to all tubes to a final concentration of approximately 5 µM.[17] Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash cells twice with ice-cold PBS to stop the efflux process. Resuspend the final cell pellet in 500 µL of ice-cold PBS.[18]
-
Flow Cytometry Analysis: Analyze samples on a flow cytometer, exciting at 488 nm and collecting emission in the green channel. Collect data for at least 10,000 events.
-
Data Analysis: Gate on the live cell population. Determine the mean fluorescence intensity (MFI) for each sample. Increased MFI in the presence of this compound indicates inhibition of Rhodamine 123 efflux.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors can be identified by their ability to block this substrate-stimulated ATPase activity.
Materials:
-
Membrane vesicles from P-gp-overexpressing cells (e.g., HEK293-Pgp).[19]
-
Assay Buffer (containing sodium azide, ouabain, EGTA).
-
ATP and an ATP regenerating system (phosphoenolpyruvate, pyruvate kinase).[20]
-
Sodium vanadate (non-specific ATPase inhibitor).
-
This compound (test inhibitor), Verapamil (positive control/stimulator).
-
Reagent for detecting inorganic phosphate (Pi).
Procedure:
-
Reaction Setup: In a 96-well plate, incubate P-gp-containing membranes (8-10 µg protein) in a total volume of 100 µL of assay buffer.[20]
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include control wells with a known P-gp substrate (e.g., verapamil) to stimulate activity and wells with sodium vanadate to measure basal, non-P-gp ATPase activity.
-
Initiate Reaction: Add 3 mM ATP and the ATP regenerating system to all wells.[20]
-
Incubation: Incubate the plate for 20-90 minutes at 37°C.[20]
-
Stop Reaction & Detect Phosphate: Stop the reaction and add a reagent that forms a colored complex with the liberated inorganic phosphate (Pi).
-
Measurement: Read the absorbance on a plate reader.
-
Data Analysis: Calculate the P-gp-specific ATPase activity by subtracting the rate of Pi liberation in the presence of vanadate from that in its absence. Determine the concentration of this compound required to inhibit 50% of the substrate-stimulated ATPase activity (IC50).
P-gp Related Signaling Pathways
The expression and function of P-gp are regulated by complex signaling networks. Understanding these pathways provides context for P-gp's role in resistance. Key pathways include PI3K/Akt, Wnt/β-catenin, and MAPK pathways (ERK, p38, JNK), which can transcriptionally upregulate P-gp expression.[5][6] Transcription factors like p53 and NF-κB can also directly regulate the P-gp gene promoter.[5][21] For example, stress signals can activate the p38 MAPK pathway, leading to increased P-gp expression and function.[5][22]
Conclusion and Future Directions
This compound is a well-characterized, potent, and specific third-generation P-gp inhibitor. While it has demonstrated clear biological activity in both preclinical and clinical settings by effectively blocking the P-gp efflux pump, its clinical success has been limited. The results from large clinical trials suggest that inhibiting P-gp alone may not be sufficient to overcome MDR in unselected patient populations. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from P-gp inhibition, exploring combination strategies with novel targeted agents, and investigating this compound's potential role in modulating the transport of other substrates beyond classic chemotherapy, potentially in the context of immunotherapy.[23]
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. mdpi.com [mdpi.com]
- 13. | BioWorld [bioworld.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with this compound trihydrochloride, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A clinical trial of this compound plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 22. Activation of P-glycoprotein (Pgp)-mediated drug efflux by extracellular acidosis: in vivo imaging with 68Ga-labelled PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar: A Comprehensive Clinical Trial History in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the MDR1 gene, leads to the active efflux of a wide range of chemotherapeutic agents from cancer cells, diminishing their efficacy.[2][3] this compound was developed to counteract this mechanism and restore chemosensitivity in resistant tumors.[2][4] This technical guide provides a detailed history of the clinical trials of this compound, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions as a competitive inhibitor of P-glycoprotein, binding with high affinity to the transporter's drug-binding site.[2][5] This prevents the efflux of chemotherapeutic substrates, leading to their increased intracellular accumulation and restored cytotoxic activity.[2][3] Unlike earlier P-gp inhibitors, this compound exhibits high specificity for P-gp with minimal inhibition of other MDR proteins like MRP1 and MRP2.[1][6]
Figure 1: this compound's Mechanism of Action.
Clinical Trials Overview
This compound has been investigated in numerous clinical trials across different phases and cancer types, including both solid tumors and hematological malignancies. The primary focus of its development was on overcoming P-gp-mediated resistance in acute myeloid leukemia (AML).
Phase I Clinical Trials
Initial Phase I studies aimed to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, both as a single agent and in combination with chemotherapy. These trials explored both oral and intravenous formulations.
Table 1: Summary of Key Phase I Clinical Trials
| Trial Identifier/Reference | Cancer Type(s) | This compound Formulation | Combination Agent(s) | Key Findings |
| Rubin EH, et al. (2002)[7] | Advanced non-hematological malignancies | Oral | Doxorubicin | Dose-limiting toxicity was neurotoxicity (cerebellar dysfunction, hallucinations). MTD established at 300 mg/m² every 12 hours for 4 days. No significant effect on doxorubicin pharmacokinetics.[7] |
| Sandler A, et al. (2004)[8][9] | Advanced malignancies | Intravenous | Doxorubicin | IV this compound was well-tolerated with minimal toxicity. No dose-limiting toxicity was observed up to 640 mg/m². A modest increase in doxorubicin exposure was noted at higher this compound doses.[8][9] |
| Gerrard, G. et al. (2002)[10] | Acute Myeloid Leukemia (AML) | Intravenous | Daunorubicin, Cytarabine | Co-administration inhibited P-gp efflux activity in leukemic cells, suggesting reversal of drug resistance.[10] |
-
Patient Population: Patients with advanced malignancies who provided written informed consent.[8][9]
-
Study Design: Dose-escalation study with cohorts of three patients.[8][9]
-
Treatment Regimen:
-
Endpoints: Safety, tolerability, pharmacokinetics of this compound and doxorubicin, and P-gp inhibition in surrogate assays.[8][9]
Figure 2: Workflow of a Phase I this compound Trial.
Phase II Clinical Trials
Phase II studies were designed to evaluate the efficacy of this compound in combination with standard chemotherapy in specific cancer types known to express P-gp.
Table 2: Summary of Key Phase II Clinical Trials
| Trial Identifier/Reference | Cancer Type | This compound Formulation | Combination Agent(s) | Key Findings |
| Phase I/II Trial[11] | Non-Hodgkin's Lymphoma | Oral | CHOP | This compound could be safely administered with CHOP. Minimal toxicity and no significant enhancement of CHOP-related toxicity were observed.[11] |
| Randomized Phase II Trial[12] | Metastatic or Locally Recurrent Breast Cancer | Oral | Docetaxel | The combination of this compound and docetaxel was safe. However, there was no improvement in progression-free survival, overall survival, or response rate compared to docetaxel plus placebo.[12] |
| Cripe LD, et al. (2006)[13] | Acute Myeloid Leukemia (AML) in Older Patients | Intravenous | Daunorubicin, Cytarabine | The 72-hour continuous IV infusion of this compound was well-tolerated and achieved sustained P-gp inhibition. Preliminary evidence of clinical benefit in P-gp positive patients was observed.[13] |
-
Patient Population: Patients with untreated non-Hodgkin's lymphoma.
-
Study Design: Dose-escalation of this compound with a constant CHOP regimen.
-
Treatment Regimen:
-
This compound Administration: Oral doses increased from 200 to 500 mg per dose.
-
CHOP Regimen: Standard doses of cyclophosphamide, doxorubicin, vincristine, and prednisone.
-
-
Endpoints: Safety, tolerability, pharmacokinetics of this compound, doxorubicin, and vincristine.
Phase III Clinical Trial
The most definitive evaluation of this compound's clinical utility was a large, randomized, placebo-controlled Phase III trial in older patients with newly diagnosed AML.
Table 3: ECOG 3999 - Phase III Trial in AML
| Trial Identifier | NCT00046930[14][15] |
| Patient Population | 449 adults older than 60 years with newly diagnosed AML or high-risk myelodysplastic syndrome.[14][15] |
| Study Design | Randomized, placebo-controlled, double-blind trial.[14][15] |
| Treatment Arms | 1. This compound (550 mg) + conventional-dose cytarabine and daunorubicin.[14] 2. Placebo + conventional-dose cytarabine and daunorubicin.[14] |
| Primary Endpoint | Overall Survival.[14] |
| Results | No significant improvement in overall survival was observed in the this compound arm compared to the placebo arm.[14][15] |
| Median Overall Survival | 7.2 months (this compound) vs. 9.4 months (placebo) (p=0.281).[14] |
| Remission Rate | 51.9% (this compound) vs. 48.9% (placebo).[14] |
| Conclusion | This compound did not improve the outcome of older patients with newly diagnosed AML, possibly due to the presence of P-gp independent mechanisms of resistance.[14][15] |
Discontinuation of Development for AML
Following the negative results of the ECOG 3999 Phase III trial, the development of this compound for the treatment of AML was discontinued in 2010.[4] The trial's outcome suggested that while this compound effectively inhibited P-gp, other resistance mechanisms likely played a more significant role in the poor prognosis of this patient population.[14][15]
Conclusion
The clinical development of this compound represents a significant effort to overcome multidrug resistance in cancer. While early-phase trials demonstrated that this compound could be safely administered and effectively inhibit P-glycoprotein, the pivotal Phase III trial in AML failed to show a clinical benefit. This underscores the complexity of drug resistance in cancer and highlights the importance of targeting multiple resistance pathways simultaneously. The extensive data gathered from the this compound clinical trials continue to provide valuable insights for the development of new strategies to combat multidrug resistance in oncology.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I trial of a potent P-glycoprotein inhibitor, this compound.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I trial of a potent P-glycoprotein inhibitor, this compound trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Phase I/II trial of a P-glycoprotein inhibitor, this compound.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, placebo-controlled, double-blind phase 2 study of docetaxel compared to docetaxel plus this compound (LY335979) in women with metastatic or locally recurrent breast cancer who have received one prior chemotherapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Zosuquidar for In Vitro P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (LY335979) is a potent, specific, and third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a critical member of the ATP-binding cassette (ABC) transporter family.[1][2] The overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively effluxes a wide array of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[1] this compound non-competitively inhibits P-gp with high affinity (Ki = 59 nM), restoring the sensitivity of MDR cells to P-gp substrate drugs.[2][3][4] Unlike earlier generation inhibitors, this compound demonstrates high specificity for P-gp and does not significantly inhibit other key ABC transporters like Multidrug Resistance-Associated Protein (MRP1) or Breast Cancer Resistance Protein (BCRP).[3][5] These application notes provide detailed protocols for utilizing this compound in cell culture to study and overcome P-gp-mediated multidrug resistance.
Mechanism of Action
P-glycoprotein is an ATP-dependent efflux pump located in the cell membrane. It recognizes and binds to hydrophobic chemotherapeutic drugs that have diffused into the cell. Upon ATP hydrolysis, P-gp undergoes a conformational change that actively transports these drugs out of the cell, leading to reduced intracellular accumulation and drug resistance. This compound binds to P-gp, inhibiting its ATPase activity and locking the transporter in a conformation that prevents drug efflux.[6] This restores the intracellular concentration of the chemotherapeutic agent, thereby reinstating its cytotoxic effect in resistant cells.
Data Presentation
This compound's efficacy is quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in P-gp overexpressing cells. The Resistance Modifying Factor (RMF) is calculated as the ratio of the IC50 in the absence of the modulator to the IC50 in its presence.[1]
Table 1: Effect of this compound on Chemotherapeutic Drug IC50 in P-gp Expressing Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound (0.3 µM) | IC50 (µM) without this compound | IC50 (µM) with this compound | Resistance Modifying Factor (RMF) | Reference(s) |
|---|---|---|---|---|---|---|
| K562/DOX | Daunorubicin | + | >50 | 1.1 ± 0.4 | >45.5 | [1][5][7] |
| HL60/DNR | Daunorubicin | + | 15.2 ± 2.5 | 0.12 ± 0.05 | 126.7 | [1] |
| K562/DOX | Mitoxantrone | + | 0.8 ± 0.1 | 0.05 ± 0.01 | 16.0 | [1] |
| HL60/DNR | Mitoxantrone | + | 0.9 ± 0.2 | 0.04 ± 0.01 | 22.5 |[1] |
Table 2: Intrinsic Cytotoxicity of this compound (72-hour incubation)
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (sensitive) | 6 |
| CEM/VLB100 (resistant) | 7 |
| P388 (sensitive) | 15 |
| P388/ADR (resistant) | 8 |
| MCF7 (sensitive) | 7 |
| MCF7/ADR (resistant) | 15 |
| 2780 (sensitive) | 11 |
| 2780AD (resistant) | 16 |
Data sourced from MedchemExpress, citing various studies.[2]
Experimental Protocols
It is crucial to include parental (sensitive) and P-gp overexpressing (resistant) cell lines in parallel to distinguish P-gp specific effects from general cytotoxicity.[8] A non-toxic concentration of this compound, typically between 0.1 µM and 1 µM, should be used for reversal experiments.[6][8]
Protocol 1: Assessment of Cytotoxicity and Reversal of Multidrug Resistance (MTT Assay)
This protocol determines the ability of this compound to sensitize resistant cells to a chemotherapeutic agent.
Materials:
-
Parental (P-gp negative) and resistant (P-gp positive) cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.[1]
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent. For each concentration, prepare two sets: one with the chemotherapeutic agent alone and one with the agent plus a fixed, non-toxic concentration of this compound (e.g., 0.3 µM).[9] Also include wells with this compound alone to confirm its lack of cytotoxicity at the working concentration, and untreated wells as a control.
-
Treatment: Add 100 µL of the prepared drug solutions to the appropriate wells. Ensure consistent final solvent (e.g., DMSO) concentration across all wells, typically <0.1%.[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1][6]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot cell viability against drug concentration to generate dose-response curves and calculate the IC50 values for each condition.
-
Calculate the Resistance Modifying Factor (RMF) by dividing the IC50 of the chemotherapeutic agent in resistant cells by the IC50 in the presence of this compound.[9] A significant decrease in the IC50 and an RMF >1 indicates reversal of resistance.[1][6]
-
Protocol 2: P-glycoprotein Functional Assay (Rhodamine 123 Accumulation)
This assay directly measures P-gp efflux activity by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[6][7]
Materials:
-
Parental and resistant cell lines
-
Cell culture medium or buffer (e.g., HBSS)
-
This compound
-
Rhodamine 123
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Prepare cell suspensions of both parental and resistant cell lines at a concentration of 1 x 10^6 cells/mL in medium or buffer.
-
Inhibitor Pre-incubation: To one set of tubes for each cell line, add this compound to a final concentration of 1 µM. To another set, add vehicle control. Incubate for 15-30 minutes at 37°C.[1]
-
Substrate Loading: Add Rhodamine 123 (final concentration ~5 µM) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.[10]
-
Washing: Stop the reaction by washing the cells twice with ice-cold PBS to remove extracellular dye.[10]
-
Flow Cytometry Analysis:
-
Resuspend cells in cold PBS.
-
Analyze the intracellular fluorescence intensity of the cells using a flow cytometer (e.g., FITC channel).[7]
-
-
Data Analysis: Compare the mean fluorescence intensity of the resistant cells with and without this compound. A significant increase in fluorescence in the this compound-treated resistant cells indicates inhibition of P-gp-mediated efflux. The parental cells should exhibit high fluorescence in both conditions.[1][6]
Protocol 3: P-glycoprotein Functional Assay (Calcein-AM Efflux)
Calcein-AM is another fluorescent substrate used to assess P-gp activity. It is non-fluorescent until intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell unless it is removed by an efflux pump like P-gp.[11]
Materials:
-
Parental and resistant cell lines
-
Cell culture medium or buffer (e.g., HBSS)
-
This compound
-
Calcein-AM
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding/Preparation: For a plate reader, seed cells in a black, clear-bottom 96-well plate and allow them to adhere. For flow cytometry, prepare cell suspensions as in Protocol 2.
-
Inhibitor Incubation: Treat cells with this compound (e.g., 1 µM) or vehicle control for 15-30 minutes at 37°C.[1]
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.1-0.25 µM.[1][10]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[10][11]
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader (Excitation: ~495 nm, Emission: ~515 nm) or a flow cytometer.
-
Data Analysis: An increase in calcein fluorescence in resistant cells treated with this compound compared to untreated resistant cells indicates P-gp inhibition.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (LY335979) is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][2] By directly binding to P-gp, this compound blocks the efflux of a wide range of chemotherapeutic agents, thereby restoring their intracellular concentration and therapeutic efficacy.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound's activity in overcoming P-gp-mediated multidrug resistance.
Mechanism of Action
This compound functions as a high-affinity inhibitor of P-glycoprotein.[4] P-gp is an ATP-dependent efflux pump that actively transports various substrates, including many anticancer drugs, out of the cell, reducing their intracellular concentration and leading to drug resistance.[1] this compound binds to P-gp, likely within the central drug-binding pocket, and locks the transporter in a conformation that prevents ATP hydrolysis.[3] This inhibition of ATPase activity blocks the efflux pump's function, leading to the intracellular accumulation of co-administered chemotherapeutic drugs in P-gp-overexpressing cells.[3][4] this compound is highly selective for P-gp and does not significantly inhibit other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 59 nM | Cell-free assay | [5] |
| Ki | 60 nM | Cell-free assay | [5] |
| Effective Modulating Concentration | 50 - 100 nM | Various cell culture models | [6][7] |
Table 2: Cytotoxicity of this compound (IC50)
| Cell Line | Cell Type | P-gp Expression | IC50 (µM) | Reference |
| CCRF-CEM | Human T-cell lymphoblast-like | Parental | 6 | [8][9] |
| CEM/VLB100 | Human T-cell lymphoblast-like | P-gp Overexpressing | 7 | [8][9] |
| P388 | Murine leukemia | Parental | 15 | [8][9] |
| P388/ADR | Murine leukemia | P-gp Overexpressing | 8 | [8][9] |
| MCF7 | Human breast adenocarcinoma | Parental | 7 | [8][9] |
| MCF7/ADR | Human breast adenocarcinoma | P-gp Overexpressing | 15 | [8][9] |
| 2780 | Human ovarian carcinoma | Parental | 11 | [8][9] |
| 2780AD | Human ovarian carcinoma | P-gp Overexpressing | 16 | [8][9] |
Table 3: Chemosensitization Effect of this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
| K562/DOX | Daunorubicin (DNR) | 0.3 µM | >45.5 | [8] |
| SW-620/AD300 | Paclitaxel | 2 µM | 4.23 | [8] |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis rate by P-gp.
Materials:
-
Crude membranes from cells overexpressing P-gp (e.g., High-Five insect cells).[3]
-
Assay Buffer (specific to your kit or protocol, typically contains Tris-HCl, MgCl2).
-
ATP
-
Sodium vanadate (a potent inhibitor of P-type ATPases)
-
This compound
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well microplates
Protocol:
-
Membrane Preparation: Prepare crude membranes from cells overexpressing P-glycoprotein.[3]
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (in triplicate):
-
Total ATPase activity: Membranes + Assay Buffer + ATP
-
Vanadate-insensitive ATPase activity: Membranes + Assay Buffer + ATP + Sodium vanadate
-
This compound effect: Membranes + Assay Buffer + ATP + varying concentrations of this compound
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding the phosphate detection reagent.
-
Readout: Measure the absorbance at the appropriate wavelength for the detection reagent used.
-
Data Analysis:
-
Calculate the amount of inorganic phosphate released using a standard curve.
-
P-gp specific ATPase activity is the difference between total and vanadate-insensitive ATPase activity.[3]
-
Plot the percentage of inhibition of P-gp specific ATP hydrolysis against the this compound concentration to determine the IC50 value.
-
Rhodamine 123 Efflux Assay (Functional P-gp Assay)
This cell-based assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells and parental (sensitive) cells.
-
Cell culture medium.
-
Rhodamine 123
-
This compound
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Cell Culture: Culture P-gp overexpressing and parental cells to logarithmic growth phase.
-
Cell Loading: Incubate the cells with Rhodamine 123 to allow for intracellular accumulation.
-
Treatment: Add this compound at various concentrations to the cells. Include a vehicle control.
-
Efflux Period: Incubate the cells for a specific period to allow for P-gp-mediated efflux of Rhodamine 123.[3]
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.[3]
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.[3] Calculate the reversal of resistance by comparing the fluorescence in treated versus untreated P-gp-expressing cells.
Chemosensitization (Cytotoxicity) Assay
This assay determines the ability of this compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
P-gp overexpressing (MDR) and parental (sensitive) cancer cells.
-
Cell culture medium.
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
-
This compound
-
MTT or similar cell viability reagent.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed MDR and parental cells in 96-well plates.[3]
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.[3] It is recommended to use a concentration of this compound that effectively inhibits P-gp but has minimal cytotoxicity on its own (e.g., 0.1 - 1 µM).
-
Incubation: Incubate the plates for a period appropriate for the cell line and chemotherapeutic agent (typically 48-72 hours).
-
Cell Viability Assessment: Add MTT or a similar reagent to each well and incubate according to the manufacturer's instructions.
-
Readout: Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the IC50 value for the chemotherapeutic agent alone and in combination with this compound for both cell lines.
-
The Fold Reversal (FR) or Resistance Modifying Factor (RMF) can be calculated to quantify the chemosensitizing effect of this compound:
-
FR = IC50 (chemotherapeutic alone in MDR cells) / IC50 (chemotherapeutic + this compound in MDR cells)
-
-
This compound is a valuable research tool for investigating P-gp-mediated multidrug resistance. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound's P-gp inhibitory and chemosensitizing activities. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Zosuquidar In Vivo Dosing and Administration in Mice
Introduction
Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a critical ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] By competitively binding to the substrate-binding domain of P-gp, this compound blocks the efflux of various chemotherapeutic agents, thereby increasing their intracellular concentration and restoring sensitivity in resistant tumor cells.[2][3] Unlike previous generations of P-gp inhibitors, this compound exhibits high selectivity with minimal interaction with other ABC transporters or cytochrome P450 enzymes, reducing the likelihood of pharmacokinetic interactions with co-administered drugs.[2][4] These characteristics make it an invaluable tool for preclinical in vivo studies aimed at overcoming MDR.
These application notes provide comprehensive protocols for the formulation, dosing, and administration of this compound in mouse models, based on established research. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Data Presentation: this compound Dosing Regimens in Mice
The following tables summarize quantitative data from various in vivo mouse studies, offering a reference for experimental design.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Not Specified | 1, 3, 10, 30 | Once daily for 5 days | Doxorubicin (1 mg/kg) | Not Specified | Significantly increased survival and life span compared to Doxorubicin alone.[1][5] | [1][5] |
| Male and Female | 30 | Single dose, 1 hour before talinolol | Talinolol (20 mg/kg) | Not Specified | Increased plasma and liver concentrations of talinolol.[1][6] |[1][6][7] |
Table 2: Intravenous (i.v.) Administration of this compound in Mice
| Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Wild-type | 20 | Single dose, 10 min or 1 hr before paclitaxel | Paclitaxel | Not Specified | Increased paclitaxel levels in the brain by 5.6-fold (10 min prior) and 2.1-fold (1 hr prior).[8] | [8][9] |
| BALB/c | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a syngeneic mouse model.[1] | [1] |
| NSG (humanized) | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a humanized xenograft model.[1] |[1] |
Table 3: Oral (p.o.) Administration of this compound in Mice
| Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Wild-type | 25 and 80 | Single dose, 1 hour before i.v. paclitaxel | Paclitaxel | Not Specified | Resulted in 3.5-fold and 5-fold higher paclitaxel levels in the brain, respectively.[8] | [8][9] |
| Nude Mice | 90 | Daily for 10 days | N/A | Not Specified | Remarkably decreased the expression of PD-L1 in tumors.[10] | [10] |
| BALB/c | 90 | Daily for 10 days | N/A | Not Specified | Reduced mPD-L1 expression and exhibited anti-tumor activity in the CT26 mouse model.[10] |[10] |
Visualizations
Experimental Protocols
Formulation and Vehicle Preparation
Proper solubilization of this compound trihydrochloride is essential for accurate and consistent dosing. Fresh preparation of dosing solutions is recommended as the compound may be unstable in solution.[1] Always ensure the final formulation is a clear solution. If precipitation occurs, adjustments to vehicle composition or drug concentration may be needed.
A. 20% Ethanol-Saline Solution [1]
-
Dissolve the required amount of this compound trihydrochloride in 100% ethanol to create a concentrated stock solution.
-
Dilute the stock solution with sterile saline (0.9% NaCl) to achieve a final concentration of 20% ethanol.
-
Example: To prepare 1 ml of a 20% ethanol-saline vehicle, mix 200 µl of 100% ethanol (containing the dissolved drug) with 800 µl of sterile saline.
-
The final drug concentration should be calculated based on the desired dose (mg/kg) and a standard injection volume for the chosen route.
B. 10% DMSO / 90% (20% SBE-β-CD in Saline) [1] This vehicle is suitable for compounds with poor aqueous solubility. SBE-β-CD (Captisol®) acts as a solubilizing agent.
-
First, prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve the required amount of this compound trihydrochloride in DMSO to create a stock solution.
-
Slowly add the DMSO stock solution to the 20% SBE-β-CD in saline solution, ensuring the final concentration of DMSO does not exceed 10%.
-
Example: To prepare 1 ml of the final vehicle, mix 100 µl of the this compound-DMSO stock with 900 µl of the 20% SBE-β-CD in saline.
Administration Protocols
A. Intraperitoneal (i.p.) Injection [1][11]
-
Materials : Sterile syringes (0.3 – 1.0 ml), sterile needles (27-30 G, 1/2” or smaller), 70% isopropyl alcohol swabs, appropriate animal restrainer.
-
Procedure :
-
Gently restrain the mouse by the scruff of the neck, exposing the abdomen.
-
Tilt the mouse so its head points downwards, which helps move abdominal organs away from the injection site.
-
Wipe the injection site in the lower right quadrant of the abdomen with an alcohol swab.
-
Insert the needle at a 30-45° angle.
-
Gently aspirate to ensure no urine or intestinal contents are withdrawn.
-
If the aspiration is clear, slowly inject the prepared this compound solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.
-
B. Intravenous (i.v.) Injection (Lateral Tail Vein) [1][11]
-
Materials : Sterile syringes (0.3 – 1.0 ml), sterile needles (27-30 G, 1/2” or smaller), 70% isopropyl alcohol swabs, a mouse restrainer, and a heat lamp (optional, for vein dilation).
-
Procedure :
-
Place the mouse in a restrainer to secure the body and expose the tail.
-
Warming the tail with a heat lamp can help dilate the lateral veins, making them more visible.
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins. Immobilize the tail gently.
-
With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the tail. A small flash of blood in the needle hub may indicate successful insertion.
-
Slowly administer the this compound solution. If significant resistance is met or a blister forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
-
Materials : Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice), sterile syringes.
-
Procedure :
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.
-
Firmly restrain the mouse by the scruff to prevent head movement.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus without resistance.
-
Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution.
-
After administration, gently and smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. All animal experiments must be conducted in accordance with approved IACUC protocols and institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of P-glycoprotein inhibitor this compound on the sex and time-dependent pharmacokinetics of parenterally administered talinolol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 8. The influence of the P-glycoprotein inhibitor this compound trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Zosuquidar Rhodamine 123 Efflux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1][2] Zosuquidar (LY335979) is a potent and specific third-generation P-gp inhibitor that competitively binds to the transporter, restoring the sensitivity of MDR cancer cells to various anticancer drugs.[1] The rhodamine 123 efflux assay is a widely used, fluorescence-based method to assess P-gp activity. Rhodamine 123, a fluorescent dye and a P-gp substrate, is actively extruded by P-gp-expressing cells, resulting in low intracellular fluorescence. Inhibition of P-gp by compounds like this compound leads to the intracellular accumulation of rhodamine 123 and a corresponding increase in fluorescence, providing a quantitative measure of P-gp inhibition.[1][2]
This document provides detailed protocols for performing the this compound rhodamine 123 efflux assay using both a fluorescence plate reader and a flow cytometer. It also includes representative quantitative data and diagrams to illustrate the experimental workflow and the underlying biological mechanism.
Data Presentation
The inhibitory potency of this compound on P-gp function, as measured by the rhodamine 123 efflux assay, is typically expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the cell line and specific assay conditions.
| Inhibitor | Cell Line | Assay Method | Rhodamine 123 Concentration (µM) | This compound IC50 (µM) | Reference |
| This compound | MCF7R | Spectrofluorimetry | 5.25 | 0.18 ± 0.12 | [3] |
| This compound | P-gp overexpressing cells | Not Specified | Not Specified | Low nanomolar range | [1] |
| Elacridar | MCF7R | Spectrofluorimetry | 5.25 | 0.05 ± 0.01 | [3] |
| Verapamil | MCF7R | Spectrofluorimetry | 5.25 | 14.3 ± 1.4 | [3] |
| Cyclosporin A | MCF7R | Spectrofluorimetry | 5.25 | 4.8 ± 1.1 | [3] |
Experimental Protocols
Two common methods for quantifying rhodamine 123 efflux are presented below: a 96-well plate reader-based assay for higher throughput and a flow cytometry-based assay for single-cell analysis.
Protocol 1: 96-Well Plate Reader-Based Rhodamine 123 Efflux Assay
This method is suitable for determining the IC50 of this compound by measuring the average fluorescence intensity of cell populations.
Materials:
-
P-gp overexpressing cell line (e.g., MDCKII-MDR1, Caco-2, or a drug-resistant cancer cell line) and a corresponding parental cell line with low P-gp expression.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Rhodamine 123.
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
DMSO (for dissolving compounds).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 485/525 nm.
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in serum-free medium to achieve final desired concentrations. A suggested starting range is 0.1 nM to 10 µM.[2]
-
Prepare a solution of a positive control inhibitor (e.g., 50 µM Verapamil).[3]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Inhibitor Pre-incubation:
-
Rhodamine 123 Loading:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence of this compound-treated cells to the vehicle control.
-
Plot the normalized fluorescence against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Protocol 2: Flow Cytometry-Based Rhodamine 123 Efflux Assay
This method allows for the analysis of rhodamine 123 efflux at the single-cell level.
Materials:
-
P-gp overexpressing cell line and parental cell line.
-
Cell culture medium.
-
PBS with 1% Bovine Serum Albumin (BSA).
-
This compound.
-
Rhodamine 123.
-
Positive control P-gp inhibitor (e.g., Verapamil or Cyclosporin A).
-
Propidium Iodide (PI) for cell viability staining (optional).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.[1]
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or a vehicle control for 30 minutes at 37°C.[1]
-
-
Rhodamine 123 Loading:
-
Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.[1]
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
-
Efflux Period:
-
Resuspend the cells in fresh, pre-warmed medium with or without the P-gp inhibitor and incubate at 37°C for 1-2 hours to allow for drug efflux.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. Rhodamine 123 is typically detected in the FL1 channel.
-
If using PI, it can be detected in the FL3 channel to exclude dead cells from the analysis.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of cells treated with this compound to the vehicle control cells.[1] An increase in MFI indicates inhibition of P-gp-mediated efflux.
-
Calculate the percentage of inhibition or plot the MFI against the this compound concentration to determine the IC50.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound rhodamine 123 efflux assay.
Caption: Mechanism of P-gp mediated efflux and its inhibition by this compound.
References
Application Notes and Protocols for Zosuquidar in Multidrug Resistance Reversal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which functions as an ATP-dependent drug efflux pump.[1][2][3] This process reduces the intracellular concentration of a wide range of anticancer drugs, diminishing their therapeutic efficacy.[4] Zosuquidar (LY335979) is a potent and selective third-generation, non-competitive P-gp inhibitor.[4][5] It demonstrates a high affinity for P-gp, with a Ki value of approximately 59-60 nM, and effectively reverses P-gp-mediated MDR by blocking the efflux of chemotherapeutic agents.[4][6][7] Unlike earlier inhibitors, this compound exhibits high specificity for P-gp with minimal inhibition of other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[8][9] These application notes provide detailed protocols for utilizing this compound in in vitro assays to evaluate its efficacy in reversing multidrug resistance.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-1-(4-((1aR,6r,10bS)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][4]annulen-6-yl)piperazin-1-yl)-3-(quinolin-5-yloxy)propan-2-ol | [10] |
| Synonyms | LY335979, RS 33295-198 | [6] |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂ | [10] |
| Molecular Weight | 527.62 g/mol | [10] |
| Ki for P-gp | 59 nM | [6][7][11][12] |
| Solubility | H₂O: 4 mg/mL (warmed) | |
| Storage | Store at -20°C. Solutions are unstable; prepare fresh. | [12] |
Mechanism of Action: P-gp Inhibition
P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to actively transport a broad spectrum of substrates out of the cell.[1][2] This efflux mechanism is a key contributor to multidrug resistance in cancer cells. This compound competitively binds to the drug-binding site of P-gp, thereby inhibiting the efflux of chemotherapeutic agents and increasing their intracellular accumulation and cytotoxicity.[4][10]
Caption: P-gp mediated drug efflux and this compound inhibition.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound to sensitize multidrug-resistant cells to a chemotherapeutic agent by measuring cell viability.[13][14]
Materials:
-
Parental (drug-sensitive) and P-gp overexpressing (drug-resistant) cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Daunorubicin)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.3 µM).[6][13]
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with the vehicle (solvent for this compound) alone.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6][13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control.
-
Determine the IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition.
-
Calculate the Resistance Modifying Factor (RMF) or Fold Reversal (FR):
-
RMF = IC50 of drug alone in resistant cells / IC50 of drug in the presence of this compound in resistant cells.[14]
-
P-gp Functional Assay (Rhodamine 123 or Calcein-AM Efflux Assay)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate.[13][15][16]
Materials:
-
Parental and P-gp overexpressing cell lines
-
Complete cell culture medium
-
Rhodamine 123 or Calcein-AM
-
This compound
-
Flow cytometer or fluorescence plate reader
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[13]
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without this compound (e.g., 1 µM) or a vehicle control for 30 minutes at 37°C.[13][15]
-
Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 to a final concentration of 1 µg/mL) and incubate for 30-60 minutes at 37°C to allow for substrate loading.[13]
-
Efflux: Wash the cells with ice-cold PBS to remove excess substrate. Resuspend the cells in fresh, pre-warmed medium (with or without this compound/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.[13]
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Higher fluorescence intensity indicates reduced efflux and, therefore, inhibition of P-gp.[13]
Caption: Workflow for a P-gp functional (dye efflux) assay.
Data Presentation
This compound's Effect on Chemotherapeutic Agent Cytotoxicity
| Cell Line | P-gp Status | Treatment | IC50 of Daunorubicin (µM) | Resistance Modifying Factor (RMF) | Reference |
| HL60 | Parental | Control | 0.05 ± 0.01 | - | [13] |
| This compound (0.3 µM) | 0.04 ± 0.01 | 1.25 | [13] | ||
| HL60/DNR | P-gp Overexpressing | Control | > 50 | - | [13] |
| This compound (0.3 µM) | 1.1 ± 0.4 | > 45.5 | [13] | ||
| K562/DOX | P-gp Overexpressing | Control | - | - | [6][11] |
| This compound (0.3 µM) | - | > 45.5 | [6][11] |
| Cell Line | IC50 (µM) with this compound (5-16 µM) alone after 72h | Reference |
| CCRF-CEM | 6 | [6][11] |
| CEM/VLB100 | 7 | [6][11] |
| P388 | 15 | [6][11] |
| P388/ADR | 8 | [6][11] |
| MCF7 | 7 | [6][11] |
| MCF7/ADR | 15 | [6][11] |
| 2780 | 11 | [6][11] |
| 2780AD | 16 | [6][11] |
P-gp Signaling and Regulation
The expression of P-gp is regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which can be activated in response to cellular stress, such as exposure to chemotherapeutic agents.[1][17] Activation of these pathways can lead to the upregulation of ABCB1 gene transcription, resulting in increased P-gp expression and subsequent multidrug resistance.[1][17]
Caption: Signaling pathways regulating P-gp expression in MDR.
Conclusion
This compound is a valuable research tool for investigating P-gp-mediated multidrug resistance. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound in reversing MDR in vitro. Accurate and consistent application of these methodologies, coupled with appropriate data analysis, will enable researchers to effectively evaluate the potential of this compound as a chemosensitizing agent in various cancer models.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Application Notes and Protocols for Establishing and Characterizing Zosuquidar-Responsive, P-glycoprotein-Mediated Drug-Resistant Cell Lines
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[1][2] P-gp functions as an efflux pump, actively removing various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Zosuquidar (LY335979) is a potent and specific third-generation P-gp inhibitor.[1][2] It effectively blocks the P-gp efflux pump, restoring the sensitivity of resistant cancer cells to chemotherapeutic drugs.[1][2]
These application notes provide detailed protocols for establishing drug-resistant cell lines that overexpress P-gp, and for characterizing the reversal of this resistance by this compound. This in vitro model is crucial for studying the mechanisms of MDR and for evaluating the efficacy of P-gp inhibitors.[1]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in reversing P-gp-mediated drug resistance in various cancer cell lines. The data illustrates the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in the presence of this compound, quantified by the Resistance Modifying Factor (RMF).
Table 1: Effect of this compound on Daunorubicin (DNR) and Mitoxantrone Cytotoxicity in Parental and P-gp Overexpressing Leukemia Cell Lines [1]
| Cell Line | Drug | IC50 (µM) without this compound | IC50 (µM) with 0.3 µM this compound | Resistance Modifying Factor (RMF)* |
| K562/DOX | Daunorubicin | >50 | 1.1 ± 0.4 | >45.5 |
| HL60/DNR | Daunorubicin | 15.2 ± 2.5 | 0.12 ± 0.05 | 126.7 |
| K562/DOX | Mitoxantrone | 0.8 ± 0.1 | 0.05 ± 0.01 | 16.0 |
| HL60/DNR | Mitoxantrone | 0.9 ± 0.2 | 0.04 ± 0.01 | 22.5 |
*RMF is calculated as the ratio of the IC50 in the absence of the modulator to the IC50 in the presence of the modulator.[1]
Table 2: General IC50 Values of this compound in Various Cell Lines [3]
| Cell Line | IC50 (µM) |
| CCRF-CEM | 6 |
| CEM/VLB100 | 7 |
| P388 | 15 |
| P388/ADR | 8 |
| MCF7 | 7 |
| MCF7/ADR | 15 |
| 2780 | 11 |
| 2780AD | 16 |
| UCLA-P3 | >5 |
| UCLA-P3.003VLB | >5 |
Experimental Protocols
Protocol 1: Establishment of a P-gp-Mediated Drug-Resistant Cell Line
This protocol details the generation of a drug-resistant cell line through continuous exposure to a P-gp substrate chemotherapeutic agent, using a gradual dose-escalation method.[1][4]
Materials:
-
Parental cancer cell line (e.g., K562, MCF-7, A2780)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
P-gp substrate chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Vincristine)[1]
-
96-well and 6-well cell culture plates[1]
-
Cell counting solution (e.g., Trypan Blue)[1]
-
MTT or similar cell viability assay kit[1]
-
Incubator (37°C, 5% CO2)[1]
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line: a. Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1] b. Treat the cells with a range of concentrations of the chosen chemotherapeutic agent for 48-72 hours.[1] c. Perform a cell viability assay (e.g., MTT) to determine the IC50 value.[1]
-
Initial Drug Exposure: a. Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC10 or IC20 of the parental cells.[1] b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.[1] c. Monitor the cells for signs of cell death and recovery. A significant portion of the cells may initially die.[1]
-
Dose Escalation: a. Once the cells have recovered and are growing steadily (reaching 70-80% confluency), subculture them and increase the drug concentration by 1.5 to 2-fold.[1] b. Repeat this process of gradual dose escalation. If a high level of cell death is observed, maintain the cells at the current concentration until they adapt.[1] c. It is advisable to cryopreserve cells at each successful concentration step.[1]
-
Maintenance of the Resistant Cell Line: a. Continue the dose escalation until the cells are resistant to a clinically relevant concentration or a desired fold-resistance is achieved (typically >10-fold higher IC50 than the parental line).[1] b. The established resistant cell line should be continuously cultured in a medium containing the final drug concentration to maintain the resistant phenotype.[1]
Protocol 2: Characterization of Drug Resistance and Reversal by this compound using MTT Assay
This protocol quantifies the resistance of the newly established cell line and the ability of this compound to restore sensitivity to the chemotherapeutic agent.[1]
Materials:
-
Parental and resistant cell lines[1]
-
Chemotherapeutic agent[1]
-
This compound[1]
-
96-well plates[1]
-
MTT or similar cell viability assay kit[1]
Procedure:
-
Cell Seeding: a. Seed both parental and resistant cells in 96-well plates as described in Protocol 1, Step 1a.[1]
-
Drug Treatment: a. Prepare serial dilutions of the chemotherapeutic agent. b. For the resistant cell line, prepare two sets of plates. Treat one set with the chemotherapeutic agent alone and the other set with the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 0.3 µM to 1 µM).[1] c. Treat the parental cell line with the chemotherapeutic agent alone.
-
Cell Viability Assay: a. Incubate the plates for 48-72 hours.[1] b. Perform a cell viability assay (e.g., MTT) to determine the IC50 values for each condition.[1]
-
Data Analysis: a. Compare the IC50 of the chemotherapeutic agent in the resistant cell line with and without this compound.[1] b. Calculate the Resistance Modifying Factor (RMF) to quantify the extent of resistance reversal.[1]
Protocol 3: P-gp Functional Assay using Fluorescent Substrate Efflux
This protocol assesses the function of the P-gp efflux pump and its inhibition by this compound using a fluorescent substrate like Calcein-AM or Rhodamine 123.[1]
Materials:
-
Parental and resistant cell lines
-
This compound[1]
-
Calcein-AM or Rhodamine 123[1]
-
Phosphate-Buffered Saline (PBS) or serum-free medium[1]
-
Flow cytometer[1]
Procedure:
-
Cell Preparation: a. Harvest parental and resistant cells and resuspend them in PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL.[1]
-
Dye Loading and Efflux: a. Aliquot the cell suspension into flow cytometry tubes.[1] b. To one set of tubes for each cell line, add this compound to a final concentration of 1 µM and incubate for 15-30 minutes at 37°C. This will serve as the P-gp inhibited control.[1] c. Add Calcein-AM (final concentration ~0.1 µM) or Rhodamine 123 to all tubes and incubate for 30-60 minutes at 37°C, protected from light.[1] d. After incubation, wash the cells with ice-cold PBS to stop the efflux.[1]
-
Flow Cytometry Analysis: a. Analyze the fluorescence intensity of the cells using a flow cytometer.[1] b. Compare the fluorescence intensity of the resistant cells with and without this compound. A significant increase in fluorescence in the presence of this compound indicates functional P-gp-mediated efflux.[1] c. The parental cell line should show high fluorescence with or without this compound, as it does not significantly express P-gp.[1]
Visualizations
Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for establishing and characterizing a drug-resistant cell line.
References
Zosuquidar Co-administration with Doxorubicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of the P-glycoprotein (P-gp) transporter, encoded by the MDR1 (ABCB1) gene. P-gp functions as an ATP-dependent efflux pump, actively removing a broad spectrum of cytotoxic agents, including doxorubicin, from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
Zosuquidar (LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein.[1][2] By binding to P-gp, this compound blocks the efflux of chemotherapeutic drugs, restoring their intracellular concentration and overcoming P-gp-mediated MDR.[3] This document provides detailed application notes and experimental protocols for the co-administration of this compound with doxorubicin, summarizing key quantitative data and outlining methodologies for in vitro, in vivo, and clinical research settings.
Mechanism of Action: Reversing Doxorubicin Resistance
Doxorubicin exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. In resistant cancer cells, P-glycoprotein, a transmembrane protein, recognizes doxorubicin as a substrate and actively transports it out of the cell, using energy derived from ATP hydrolysis. This efflux mechanism keeps the intracellular doxorubicin concentration below the threshold required for cytotoxicity.
This compound competitively inhibits P-gp with a high binding affinity (Ki of approximately 59-60 nM), effectively blocking the substrate-binding site.[1][4] This prevents the efflux of doxorubicin, leading to its accumulation within the cancer cell, restoration of its cytotoxic activity, and reversal of the multidrug resistance phenotype.
Caption: P-gp mediated doxorubicin efflux and its inhibition by this compound.
Data Presentation
In Vitro Efficacy: Reversal of Doxorubicin Resistance
The co-administration of this compound has been shown to significantly sensitize P-gp-overexpressing cancer cell lines to doxorubicin. The following table summarizes the in vitro cytotoxicity data.
| Cell Line | Cancer Type | This compound Conc. (µM) | Doxorubicin IC50 (µM) (Alone) | Doxorubicin IC50 (µM) (with this compound) | Fold Reversal |
| K562/DOX | Leukemia | 0.3 | >50 | 1.1 ± 0.4 | >45.5 |
| HL60/DNR | Leukemia | 0.3 | 20.3 ± 4.2 | 0.8 ± 0.2 | 25.4 |
| MCF-7/ADR | Breast Cancer | Not Specified | Not Specified | IC50 restored to parental cell line levels | Not Specified |
| MT-3/ADR | Breast Cancer | Not Specified | Not Specified | IC50 restored to parental cell line levels | Not Specified |
Data compiled from multiple sources.[5][6]
In Vivo Efficacy: Murine Leukemia Model
In a murine model using P388/ADR (doxorubicin-resistant) leukemia cells, the combination of this compound and doxorubicin resulted in a significant increase in lifespan compared to doxorubicin alone.[7]
| Animal Model | Treatment Group | This compound Dose (mg/kg, i.p., daily for 5 days) | Doxorubicin Dose (mg/kg, i.p.) | Outcome |
| Mice with P388/ADR tumors | Doxorubicin Alone | - | 1 | - |
| Mice with P388/ADR tumors | Combination | 30 | 1 | Significant increase in survival (P<0.001) |
Clinical Pharmacokinetics: Co-administration in Patients
Phase I clinical trials have evaluated both oral and intravenous this compound administration with doxorubicin in patients with advanced malignancies.[2][7][8][9][10]
| Administration Route | This compound Dose | Doxorubicin Dose (mg/m²) | Key Pharmacokinetic Findings |
| Oral | 300 mg/m² (MTD) every 12h for 4 days | 45 - 75 | This compound had little to no effect on doxorubicin pharmacokinetics.[2][8][10] |
| Intravenous | Up to 640 mg/m² over 48h | 45, 60, 75 | At this compound doses >500 mg, a modest decrease in doxorubicin clearance (17-22%) and a modest increase in AUC (15-25%) were observed.[7][9] |
Experimental Protocols
In Vitro Protocols
1. Cell Culture
-
Cell Lines: Use a pair of sensitive (e.g., K562, HL60, MCF-7) and doxorubicin-resistant, P-gp-overexpressing (e.g., K562/DOX, HL60/DNR, MCF-7/ADR) cell lines.
-
Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For resistant cell lines, it may be necessary to maintain a low concentration of doxorubicin in the culture medium to ensure continued P-gp expression.
2. Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of this compound to reverse doxorubicin resistance.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of doxorubicin.
-
Treat cells with doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.3 µM).[5] Include controls for untreated cells and cells treated with this compound alone.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
-
3. P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
This functional assay measures the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[7]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Load the cells with Rhodamine 123 (e.g., 5 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add pre-warmed serum-free medium containing different concentrations of this compound or a vehicle control.
-
Incubate for 60-120 minutes at 37°C to allow for dye efflux.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
In Vivo Protocol: Murine Xenograft Model
This protocol provides a general guideline for evaluating the efficacy of this compound and doxorubicin co-administration in a murine xenograft model.[7]
Caption: General workflow for an in vivo xenograft study.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) implanted with a P-gp-overexpressing human tumor cell line (e.g., NCI/ADR-RES) or a syngeneic model with resistant tumors (e.g., P388/ADR in DBA/2 mice).
-
Procedure:
-
Implant tumor cells subcutaneously or intraperitoneally into mice.
-
Once tumors are established (e.g., palpable or of a certain volume), randomize animals into treatment groups:
-
Vehicle control
-
Doxorubicin alone
-
This compound alone
-
This compound and Doxorubicin combination
-
-
Dosing Regimen:
-
This compound: Can be administered via intraperitoneal (i.p.) injection or oral gavage. A dose of 30 mg/kg (i.p.) administered daily for 5 days has been shown to be effective in the P388/ADR model.[7] this compound is typically administered 30-60 minutes prior to the chemotherapeutic agent.
-
Doxorubicin: Administer via i.p. or intravenous (i.v.) injection. The dose will depend on the tumor model and should be optimized, but a dose of 1 mg/kg has been used in combination with this compound in the P388/ADR model.[7]
-
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week) and monitor animal body weight as an indicator of toxicity.
-
Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival.
-
Conclusion
The co-administration of this compound with doxorubicin represents a promising strategy to overcome P-glycoprotein-mediated multidrug resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate this combination therapy in preclinical and clinical settings. The potent and selective P-gp inhibitory activity of this compound, coupled with its manageable safety profile, underscores its potential to enhance the efficacy of doxorubicin and other P-gp substrate chemotherapies in resistant cancers.
References
- 1. This compound restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I trial of a potent P-glycoprotein inhibitor, this compound trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and an albumin-binding prodrug of this compound reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Zosuquidar Vehicle Preparation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (LY335979) is a potent and selective third-generation P-glycoprotein (P-gp) inhibitor.[1][2] P-gp is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer by actively transporting a wide array of chemotherapeutic agents out of cancer cells.[1][2] By inhibiting P-gp, this compound can restore the sensitivity of cancer cells to chemotherapy.[1] Proper vehicle preparation is critical for the accurate and effective delivery of this compound in in vivo studies. These application notes provide detailed protocols for the preparation of this compound in common vehicles for various administration routes in preclinical models, primarily mice and rats.
Physicochemical Properties and Solubility
This compound is a weakly basic compound with poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (good permeability, poor solubility).[3] Due to its low solubility, careful selection of a suitable vehicle is necessary to achieve the desired concentration for in vivo dosing.[4][5] this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][6] For aqueous-based formulations, co-solvents and solubilizing agents such as Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) are often employed.[7][8] It is crucial to note that this compound solutions can be unstable, and it is highly recommended to prepare them fresh on the day of use.[6][8]
Data Presentation: this compound Vehicle Compositions and Dosing
The following table summarizes various vehicle preparations and corresponding dosing information for this compound from preclinical studies.
| Route of Administration | Vehicle Composition | This compound Concentration/Dose | Animal Model | Reference |
| Intraperitoneal (i.p.) | Not Specified | 1, 3, 10, 30 mg/kg | Mice | [7] |
| Intraperitoneal (i.p.) | Not Specified | 30 mg/kg | Mice | [9] |
| Intravenous (i.v.) | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Not Specified | [8] |
| Intravenous (i.v.) | Continuous Infusion | Not Specified | Humans | [2][10] |
| Oral Gavage | 20% Ethanol-Saline | Not Specified | Not Specified | [6] |
| Oral Gavage | 40% v/v ethanol–water | 0.63, 2.0, 6.3 mg/kg | Rats | [11] |
| Oral Gavage | Not Specified | 10–50 mg/kg | Murine Xenografts | [1] |
Experimental Protocols
Preparation of 10% DMSO / 90% (20% SBE-β-CD in Saline) for Intravenous Administration
This vehicle is suitable for achieving a clear solution of this compound for intravenous injection.[8]
Materials:
-
This compound trihydrochloride
-
Dimethyl sulfoxide (DMSO), high purity
-
Captisol® (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution: Dissolve the required amount of Captisol® in sterile saline. For example, to prepare 10 mL of a 20% solution, dissolve 2 g of Captisol® in 10 mL of sterile saline. Gently warm and vortex if necessary to ensure complete dissolution.
-
Prepare a this compound stock solution in DMSO: Accurately weigh the required amount of this compound trihydrochloride and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Ensure the final concentration of DMSO in the final dosing solution does not exceed 10%.[7]
-
Prepare the final dosing solution: Add the this compound-DMSO stock solution to the 20% SBE-β-CD in saline solution. For example, to prepare 1 mL of the final vehicle, mix 100 µL of the this compound-DMSO stock with 900 µL of the 20% SBE-β-CD in saline.[7]
-
Vortex the final solution until it is clear and homogenous.
-
Visually inspect the solution for any precipitation before administration.
-
It is recommended to use this formulation on the same day it is prepared.[8]
Preparation of 20% Ethanol-Saline Solution for Oral Gavage
This is a simpler vehicle preparation suitable for oral administration.[6]
Materials:
-
This compound trihydrochloride
-
100% Ethanol, high purity
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Prepare a this compound stock solution in ethanol: Dissolve the required amount of this compound trihydrochloride in 100% ethanol to create a stock solution.[6]
-
Prepare the final dosing solution: Dilute the ethanol stock solution with sterile saline to achieve a final ethanol concentration of 20%. For instance, to prepare 1 mL of a 20% ethanol-saline vehicle, mix 200 µL of the this compound-ethanol stock with 800 µL of sterile saline.[6]
-
Vortex the solution thoroughly.
-
Ensure the final drug concentration is calculated based on the desired dose and the administration volume.
-
Prepare this solution fresh before each use.[6]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound Vehicle Preparation and In Vivo Administration.
Caption: Mechanism of Action of this compound in Reversing P-gp Mediated Drug Resistance.
References
- 1. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical formulations for discovery and toxicology: physicochemical challenges | Semantic Scholar [semanticscholar.org]
- 5. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by this compound and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
zosuquidar solubility in DMSO and other solvents
Welcome to the technical support center for zosuquidar. This guide provides detailed information on the solubility, handling, and experimental use of this compound, a potent P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO.[1][2][3][4][5][6] For optimal results, use fresh, high-quality DMSO, as moisture absorption can decrease the solubility of the compound.[6]
Q2: What is the solubility of this compound in different solvents?
A2: this compound's solubility varies across different solvents. Below is a summary of its solubility in common laboratory solvents.
Solubility Data
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 80.83[1] | 126.89[1] | Sonication is recommended.[1] |
| 127[6] | 199.37[6] | Use fresh DMSO as moisture can reduce solubility.[6] | |
| >17.1[4] | >10[4] | General tip: warm tube to 37°C or use an ultrasonic bath to aid dissolution.[4] | |
| ~10[5] | ~15.7 | - | |
| - | 50[2] | - | |
| Water | 23[6] | - | - |
| ≥31.9[4] | - | - | |
| 4 | - | Warming the solution may be necessary. | |
| 5[7] | 7.85[7] | Ultrasonic treatment is needed.[7] | |
| Ethanol | Insoluble[4][6] | - | - |
| ~10[5] | - | In combination with other solvents. | |
| Ethanol:PBS (1:2, pH 7.2) | ~0.33[5] | - | For aqueous buffers, first dissolve in ethanol then dilute.[5] |
| Methanol | - | - | Used for preparing dilute solutions for experiments.[8] |
| Dimethyl Formamide | ~10[5] | - | - |
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to help redissolve the compound.[4] To prevent precipitation, ensure you are using a high enough solvent volume for the amount of compound. For aqueous solutions, it's important to note they are sparingly soluble and not stable; it is recommended to prepare them fresh and use them immediately.[3][5]
Q4: What are the recommended storage conditions for this compound?
A4:
-
Powder: Store at -20°C for up to 3 years, desiccated and protected from light.[1][3]
-
In Solvent (Stock Solutions): Store at -80°C for up to 1 year.[1][6] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[3][9] For shorter-term storage, solutions can be kept at -20°C for up to a month.[6][10]
Q5: Are this compound solutions stable?
A5: Aqueous solutions of this compound are unstable and should be prepared fresh for immediate use.[3][11] Stock solutions in DMSO are more stable but should be stored properly at -80°C to ensure integrity over time.[1][6] It is generally advised to avoid prolonged storage of working solutions.[9]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
-
Problem: The compound is not fully dissolving in DMSO.
-
Solution:
Issue: Inconsistent Results in Cell-Based Assays
-
Problem: Variability in the efficacy of this compound in reversing P-gp mediated resistance.
-
Solution:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced toxicity or off-target effects.[3][9]
-
Fresh Working Solutions: Always prepare fresh working dilutions from your stock solution for each experiment.[3][9] The compound's stability in aqueous media is limited.
-
P-gp Expression Levels: Regularly verify the P-glycoprotein expression levels in your cell lines using methods like qPCR or Western blot to ensure consistency.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A standard protocol for preparing a this compound stock solution for in vitro experiments.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: In Vitro P-gp Inhibition Assay
This protocol outlines a general procedure for assessing the ability of this compound to reverse P-gp-mediated multidrug resistance in cancer cell lines.
Caption: Workflow for an in vitro P-gp inhibition assay.
Protocol 3: Preparation of this compound for In Vivo Studies
For in vivo experiments, this compound is often formulated in a vehicle suitable for administration to animals.
Vehicle Preparation (Example: 20% Ethanol in Saline)
-
Dissolve the required amount of this compound in 100% ethanol to create a concentrated stock solution.[12]
-
Dilute this stock solution with sterile saline (0.9% NaCl) to achieve the final desired concentration of this compound in a 20% ethanol vehicle.[12][13]
-
For instance, to prepare 1 mL of the vehicle, mix 200 µL of the ethanol stock with 800 µL of sterile saline.[12]
-
It is crucial to ensure the final formulation is a clear solution. If precipitation occurs, the vehicle composition or drug concentration may need to be adjusted.[12]
-
Fresh preparation of the dosing solution is recommended due to the compound's instability in solution.[12]
Caption: Decision process for preparing this compound for in vivo use.
Signaling Pathway Context
This compound functions by directly inhibiting the P-glycoprotein (P-gp) efflux pump, which is encoded by the ABCB1 (also known as MDR1) gene. P-gp is an ATP-dependent transporter that actively removes a wide range of substrates, including many chemotherapeutic agents, from cells. This leads to multidrug resistance (MDR) in cancer cells.
Caption: this compound inhibits P-gp, increasing intracellular drug levels.
References
- 1. This compound (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by this compound and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dntp-mixture.com [dntp-mixture.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
preventing zosuquidar precipitation in media
Zosuquidar Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as LY335979) is a potent and selective inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2] P-gp functions as an efflux pump, removing chemotherapy drugs from cancer cells and reducing their efficacy.[1] For experimental purposes, particularly in cell-based assays, this compound must be fully dissolved in a physiologically compatible aqueous buffer. However, this compound is a lipophilic (fat-soluble) molecule with limited solubility in water, which can lead to precipitation, causing inaccurate and inconsistent experimental results.[1][3]
Q2: What are the primary causes of this compound precipitation in experimental media?
A2: Several factors can cause this compound to precipitate out of a solution:
-
Low Aqueous Solubility: this compound is inherently difficult to dissolve in water-based solutions like cell culture media.[1]
-
High Final Concentration: Attempting to create a working solution that exceeds this compound's solubility limit in the final medium is a common cause of precipitation.[1]
-
Improper Dissolution Method: Directly adding solid this compound to an aqueous buffer is not recommended and will likely result in immediate precipitation.[1] A concentrated stock solution in an appropriate organic solvent must be prepared first.[1][4]
-
pH of the Medium: As a weak base, the solubility of this compound can be significantly affected by the pH of the buffer or cell culture medium.[1]
-
Adsorption to Surfaces: this compound has a tendency to stick to plastic and glass surfaces, which can reduce the effective concentration in your solution over time.[1][3] This loss from the solution can be misinterpreted as precipitation.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: The most commonly recommended solvents for preparing a concentrated this compound stock solution are high-purity, anhydrous Dimethyl sulfoxide (DMSO) and ethanol.[1][4] It is crucial to dissolve the compound completely in the organic solvent before performing any serial dilutions into your final aqueous experimental medium.[4]
Troubleshooting Guide: Preventing and Resolving Precipitation
This guide addresses specific issues you may encounter with this compound precipitation.
Issue 1: My this compound precipitated immediately after I diluted the stock solution into my cell culture medium.
-
Possible Cause: The final concentration in the medium is too high, exceeding its solubility limit.
-
Solution: Lower the final concentration of this compound in your experiment. Check the solubility data to ensure you are working within a reasonable range. For example, in a 1:2 solution of ethanol:PBS (pH 7.2), the solubility is only about 0.33 mg/mL.[4]
-
-
Possible Cause: The dilution was performed too quickly or without adequate mixing. This can create localized areas of high concentration where the organic solvent disperses, causing the compound to crash out of solution.
-
Solution: Add the stock solution dropwise into the aqueous medium while continuously vortexing or stirring the medium.[1] This ensures rapid and even distribution, preventing localized supersaturation.
-
-
Possible Cause: The percentage of organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility.
-
Solution: While you want to minimize the final solvent concentration to avoid cell toxicity, ensure it is sufficient. It may be necessary to prepare an intermediate dilution in a mix of organic solvent and aqueous buffer before the final dilution.
-
Issue 2: The solution was clear initially but became cloudy or showed precipitate after incubation.
-
Possible Cause: Temperature changes can affect solubility. Moving from room temperature preparation to a 37°C incubator can alter the delicate equilibrium.[5]
-
Possible Cause: Interaction with media components. Components in complex media, like proteins in fetal bovine serum (FBS), can sometimes contribute to the precipitation of dissolved compounds over time.
-
Solution: Perform a small-scale pilot test. Prepare your final this compound-media solution and incubate it under experimental conditions (e.g., 37°C for several hours) without cells to see if precipitation occurs.
-
Issue 3: My experimental results are inconsistent, and I suspect a problem with the this compound concentration.
-
Possible Cause: Adsorption of the compound to labware. This compound is known to adsorb to both plastic and glass surfaces, which lowers the actual concentration of the compound available to the cells.[1][3] This can lead to a significant reduction in the free this compound concentration, with one study noting a 60-72% decrease in just 30 minutes.[3]
-
Solution: Use low-adhesion microplates and tubes.[1] You can also try pre-rinsing labware with the experimental buffer to help saturate non-specific binding sites.[1] Another advanced technique is the "spike method," where concentrated this compound is added directly to the wells at the start of the experiment to minimize the effects of surface adsorption.[3][6]
-
Protocols and Data
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a reliable method for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder (hydrochloride or trihydrochloride salt)
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile aqueous buffer or cell culture medium of choice (e.g., PBS, DMEM)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10-50 mM): a. Weigh the desired amount of this compound powder in a sterile, low-adhesion tube. b. Add the appropriate volume of pure DMSO or ethanol to achieve a high concentration (e.g., 10 mg/mL or 50 mM).[1][7] c. Vortex vigorously until the solid is completely dissolved. The solution must be perfectly clear.[1] This is your master stock solution. Aliquot and store at -20°C or -80°C for long-term stability.[2][8]
-
Dilute to the Final Working Concentration: a. Dispense the final volume of your aqueous medium (e.g., cell culture medium) into a sterile tube. b. Place the tube on a vortex mixer set to a medium speed. c. While the medium is vortexing, add the required volume of the concentrated stock solution dropwise directly into the vortexing liquid.[1] d. Continue to vortex for an additional 15-30 seconds to ensure the solution is thoroughly mixed. e. Use the freshly prepared working solution immediately for your experiment.[2][9] Do not store diluted aqueous solutions.[4]
Data Tables
Table 1: this compound Solubility in Various Solvents
| Compound Form | Solvent | Reported Solubility |
| This compound (hydrochloride) | Ethanol, DMSO, Dimethyl formamide | ~10 mg/mL[4] |
| This compound (hydrochloride) | 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL[4] |
| This compound trihydrochloride | DMSO | Soluble to 50 mM (~31.8 mg/mL)[7] |
| This compound trihydrochloride | Water | 23 mg/mL[10] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[8] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[8] |
Table 2: Recommended Experimental Concentrations
| Assay Type | Cell Lines | Effective Concentration Range |
| P-gp Inhibition (in vitro) | Various MDR cell lines | 0.1 µM - 2 µM[11] |
| Reversal of Chemoresistance | P388/ADR, MCF7/ADR, etc. | 0.1 µM - 0.5 µM[10] |
| P-gp Functional Assay | CCRF-CEM/VCR1000 | IC50 = 0.05888 µM[10] |
| Caco-2 Permeability Assay | Caco-2 cells | 79 nM - 2.5 µM[3] |
Visual Guides and Pathways
Caption: Recommended workflow for preparing this compound solutions.
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: Simplified diagram of P-glycoprotein inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 3. Oral etoposide and this compound bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by this compound and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
Zosuquidar Off-Target Effects on Other Transporters: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of zosuquidar, a potent P-glycoprotein (P-gp) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely specific inhibitor for P-glycoprotein (P-gp)?
A1: this compound is highly selective for P-glycoprotein (P-gp/ABCB1) and is often referred to as a specific inhibitor.[1][2][3] At nanomolar concentrations, it potently inhibits P-gp.[1][4] However, recent studies have shown that at micromolar concentrations, this compound can exhibit weak inhibitory effects on other transporters.[1][5][6]
Q2: What are the known off-target transporters affected by this compound?
A2: The primary off-target transporters identified are the human organic cation transporters OCT1, OCT2, and OCT3.[1][5][6] this compound inhibits these transporters, although with significantly less potency than its inhibition of P-gp.[1][5] Early studies and multiple reports have concluded that this compound does not significantly inhibit other major ATP-binding cassette (ABC) transporters like Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), MRP2 (ABCC2), or Breast Cancer Resistance Protein (BCRP/ABCG2) at concentrations typically used for P-gp inhibition.[1][7][8][9][10][11][12]
Q3: At what concentrations are the off-target effects of this compound observed?
A3: Off-target inhibition of OCTs has been observed at this compound concentrations in the micromolar range.[1] For instance, inhibition of OCT1 occurs at concentrations of 5 µM and above.[1][6] To minimize interference in experiments where OCTs might be active, it is recommended to keep this compound concentrations below 1 µM.[1][5][6]
Q4: I am observing unexpected results in my cell-based assay when using this compound. Could this be due to off-target effects?
A4: Unexpected results could potentially be due to off-target effects, especially if you are using high concentrations of this compound (≥ 1 µM). If your experimental system involves substrates that are also transported by OCT1, OCT2, or OCT3, the concurrent inhibition of these uptake transporters by this compound could influence your results.[1] For example, diminished drug uptake could be misinterpreted as poor P-gp inhibition.[1]
Q5: How can I minimize the risk of observing this compound off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound required to inhibit P-gp. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and substrate.[13] Where possible, keeping the this compound concentration below 1 µM is recommended to avoid significant inhibition of OCTs.[1][5][6] Including appropriate controls, such as parental cell lines that do not overexpress P-gp, can also help differentiate between P-gp-specific and off-target effects.[13]
Quantitative Data on this compound's Transporter Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of this compound on various transporters.
| Transporter | Substrate | Cell Line | Inhibition Metric (IC50/Ki) | Reference |
| P-glycoprotein (P-gp) | Various | Multiple | Ki = 59 nM | [4][8] |
| Organic Cation Transporter 1 (OCT1) | Metformin | HEK293-OCT1 | IC50 = 7.5 ± 3.7 µM | [1][6] |
| Organic Cation Transporter 2 (OCT2) | Metformin | HEK293-OCT2 | Inhibition observed at 50 µM (IC50 not determined) | [1][6] |
| Organic Cation Transporter 3 (OCT3) | Metformin | HEK293-OCT3 | Inhibition observed at 50 µM (IC50 not determined) | [1][6] |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Various | HL60/ADR | No significant inhibition | [1][11] |
| Breast Cancer Resistance Protein (BCRP) | Mitoxantrone | MCF-7/BCRP | No significant inhibition | [7][10][11] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the specificity and off-target effects of this compound.
In Vitro Transporter Inhibition Assay (for OCTs)
This protocol is adapted from studies investigating the effect of this compound on organic cation transporters.[1]
Objective: To determine the inhibitory potential of this compound on OCT1, OCT2, and OCT3.
Materials:
-
HEK293 cells overexpressing human OCT1, OCT2, or OCT3.
-
Metformin (or another suitable OCT substrate).
-
Radiolabeled metformin or a fluorescent analog.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Scintillation fluid and counter (for radiolabeled substrates) or a fluorescence plate reader.
Methodology:
-
Cell Culture: Culture the HEK293-OCT expressing cells to a suitable confluency.
-
Cell Preparation: On the day of the experiment, detach the cells and resuspend them in the assay buffer. Adjust the cell density to a constant number for each sample.
-
Pre-incubation: Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for a defined period (e.g., 10-15 minutes) at 37°C. Include a vehicle control (without this compound).
-
Initiation of Uptake: Add the OCT substrate (e.g., metformin) to the cell suspension to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.
-
Termination of Uptake: Stop the reaction by rapidly centrifuging the cells and removing the supernatant.
-
Cell Lysis and Measurement: Wash the cell pellet with ice-cold assay buffer. Lyse the cells and measure the intracellular concentration of the substrate using either liquid scintillation counting or fluorescence measurement.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay to Evaluate Reversal of Resistance
This protocol is a general method to assess the ability of this compound to reverse P-gp-mediated multidrug resistance.[3][10]
Objective: To determine if this compound sensitizes P-gp-overexpressing cells to a cytotoxic P-gp substrate.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., K562/Dox, HL60/DNR) and its parental sensitive cell line.
-
A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, daunorubicin).
-
This compound.
-
Cell culture medium and supplements.
-
MTT reagent or other viability assay kit.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Add the cytotoxic drug at various concentrations to the cells. For the resistance reversal group, add a fixed, non-toxic concentration of this compound (e.g., 0.3 µM) along with the cytotoxic drug.[10] Include controls for cells alone, cells with this compound only, and cells with the cytotoxic drug only.
-
Incubation: Incubate the plate for a period that allows for cytotoxic effects to become apparent (e.g., 48-72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability for each condition relative to the untreated control. Determine the IC50 of the cytotoxic drug in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates reversal of P-gp-mediated resistance.
Visualizations
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for characterizing this compound's transporter specificity.
Logical Relationship of this compound's Transporter Interactions
References
- 1. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The "specific" P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
Navigating P-glycoprotein Inhibition: A Technical Guide to Optimizing Zosuquidar Concentration In Vitro
Welcome to the technical support center for the effective use of zosuquidar in your in vitro research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful determination of the optimal this compound concentration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[1][2] It functions as a competitive inhibitor, binding with high affinity (Ki = 59 nM) to the substrate-binding domain of P-gp.[3][4] This action blocks the efflux of a wide range of chemotherapeutic agents, thereby increasing their intracellular concentration and restoring sensitivity in multidrug-resistant (MDR) cancer cells.[1][5]
Q2: What is a recommended starting concentration range for this compound in vitro?
A common starting concentration range for this compound in in vitro assays is 0.1–5 µM.[5] For chemosensitization assays, a fixed concentration of 0.3 µM has been effectively used to enhance the cytotoxicity of P-gp substrate drugs like daunorubicin.[1] However, the optimal concentration is cell-line dependent and should be determined empirically.
Q3: Can this compound be cytotoxic to my cells?
Yes, at higher concentrations, this compound can exhibit intrinsic cytotoxicity.[6] The IC50 for this compound alone typically falls within the micromolar range (5-16 µM) depending on the cell line.[4][7] It is crucial to perform a dose-response experiment to determine the non-toxic concentration range of this compound in your specific cell line before proceeding with combination studies.[6]
Q4: Are there any known off-target effects of this compound?
While this compound is highly selective for P-gp, it has been shown to weakly inhibit Organic Cation Transporters (OCTs) 1, 2, and 3 at concentrations of 5 µM and higher.[8] To avoid potential interference with cellular uptake of P-gp substrates that are also transported by OCTs, it is recommended to use this compound concentrations below 1 µM.[8] this compound does not significantly inhibit other ABC transporters like MRP1, MRP2, or BCRP at concentrations effective for P-gp inhibition.[8][9]
Q5: How should I prepare and store this compound?
This compound trihydrochloride is typically dissolved in DMSO to create a stock solution, for example, at 10 mM.[5] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure potency.[5][7]
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT Assay)
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a single-cell suspension before plating. Use calibrated pipettes and proper technique to distribute cells evenly. Consider avoiding the outer wells of the 96-well plate, as they are more susceptible to evaporation.[6]
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: After adding the solubilization buffer (e.g., DMSO, isopropanol), mix thoroughly by pipetting or using a plate shaker until all purple crystals are dissolved before reading the absorbance.[6]
-
Issue 2: this compound Shows Lower Than Expected Potency in P-gp Functional Assays
-
Possible Cause: Low P-gp expression in the resistant cell line.
-
Solution: Regularly verify the P-gp expression level in your resistant cell line using techniques like Western blotting or flow cytometry with a P-gp specific antibody.[6]
-
-
Possible Cause: The fluorescent substrate is also transported by other efflux pumps not inhibited by this compound.
-
Solution: Use cell lines where P-gp is the predominant mechanism of resistance. If the presence of other transporters is known, consider using a combination of inhibitors.[6]
-
-
Possible Cause: Suboptimal incubation times or substrate concentrations.
-
Solution: Optimize the loading and efflux times for your specific cell line and fluorescent substrate (e.g., Rhodamine 123, Calcein-AM). Titrate the substrate concentration to find the optimal signal-to-noise ratio.
-
Issue 3: this compound Appears to be Cytotoxic at Low Concentrations
-
Possible Cause: Synergistic toxicity with the chemotherapeutic agent.
-
Solution: Perform a detailed cytotoxicity assessment of this compound alone across a wide concentration range to establish its intrinsic IC50 in your cell line.[6]
-
-
Possible Cause: Solvent (e.g., DMSO) toxicity.
Data Presentation: Quantitative Summary
The following tables provide a summary of quantitative data from various in vitro studies with this compound.
Table 1: Intrinsic Cytotoxicity of this compound in Various Cell Lines
| Cell Line | P-gp Status | IC50 of this compound (µM) |
| CCRF-CEM | Parental | 6 |
| CEM/VLB100 | P-gp Overexpressing | 7 |
| P388 | Parental | 15 |
| P388/ADR | P-gp Overexpressing | 8 |
| MCF7 | Parental | 7 |
| MCF7/ADR | P-gp Overexpressing | 15 |
| 2780 | Parental | 11 |
| 2780AD | P-gp Overexpressing | 16 |
Data compiled from multiple sources.[1][4][7]
Table 2: Effect of this compound on Daunorubicin (DNR) Cytotoxicity in Leukemia Cell Lines
| Cell Line | P-gp Status | Treatment | IC50 of DNR (µM) | Resistance Modifying Factor (RMF) |
| K562 | Parental | DNR alone | 0.2 ± 0.1 | - |
| K562/DOX | P-gp Overexpressing | DNR alone | > 50 | > 250 |
| K562/DOX | P-gp Overexpressing | DNR + 0.3 µM this compound | 1.1 ± 0.4 | > 45.5 |
| HL60 | Parental | DNR alone | 0.1 ± 0.0 | - |
| HL60/DNR | P-gp Overexpressing | DNR alone | 10.2 ± 1.2 | 102 |
| HL60/DNR | P-gp Overexpressing | DNR + 0.3 µM this compound | 0.2 ± 0.1 | 51 |
RMF is calculated as the IC50 of the drug alone in resistant cells divided by the IC50 of the drug in the presence of this compound. Data adapted from a study on leukemia cell lines.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to determine the IC50 of this compound and its effect on the cytotoxicity of chemotherapeutic agents.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Drug Incubation: Treat cells with a serial dilution of the chemotherapeutic agent with or without a fixed, non-toxic concentration of this compound. Include controls for untreated cells, cells treated with this compound alone, and vehicle-treated cells. Incubate for 48-72 hours.[2][6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Solubilization: Carefully remove the media and add a solubilization buffer (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
P-gp Functional Assay (Rhodamine 123 Efflux)
This assay measures the functional activity of the P-gp efflux pump.
-
Cell Preparation: Prepare a single-cell suspension of both parental and P-gp overexpressing cells at a concentration of 1 x 10^6 cells/mL.[2]
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without the desired concentration of this compound (or a vehicle control) for 30 minutes at 37°C.[2]
-
Substrate Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.[2]
-
Efflux Period: Wash the cells with ice-cold PBS to remove excess Rhodamine 123. Resuspend the cells in fresh, pre-warmed media (with or without this compound) and incubate at 37°C for 1-2 hours to allow for efflux.[2]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[2]
Visualizations
Caption: P-gp mediated multidrug resistance and this compound's point of intervention.
Caption: Experimental workflow for determining optimal this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zosuquidar in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zosuquidar in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 (or MDR1) gene.[1] P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a crucial role in multidrug resistance (MDR) in cancer cells.[1] this compound competitively binds to P-gp, with a high affinity (Ki of approximately 59-60 nM), blocking the efflux of a wide range of chemotherapeutic agents.[1] This inhibition restores the sensitivity of MDR cancer cells to these drugs.[1]
Q2: Does this compound exhibit cytotoxicity on its own?
Yes, this compound alone can be cytotoxic at higher concentrations, typically in the micromolar range.[2][3] It is crucial to determine the IC50 of this compound alone in your specific cell line to identify a non-toxic concentration range for use in combination studies.[1] At lower, non-toxic concentrations (often in the nanomolar to low micromolar range), this compound is effective at inhibiting P-gp and sensitizing MDR cells to chemotherapeutics.[3]
Q3: What are the known off-target effects of this compound?
While highly selective for P-gp, at higher concentrations (micromolar range), this compound has been shown to weakly inhibit other transporters, such as the Organic Cation Transporter 1 (OCT1).[1][4] This could influence the intracellular accumulation of compounds that are substrates for both P-gp and OCT1.[1][4] To minimize interference from off-target effects, it is recommended to use this compound at concentrations below 1 µM in cellular efflux assays.[4] A recent study has also identified a novel mechanism where this compound can induce the autophagic degradation of Programmed Death-Ligand 1 (PD-L1) in cancer cells, independent of its P-gp inhibitory activity.[1][5]
Q4: How can I minimize the nonspecific adsorption of this compound to labware?
This compound is known to adsorb to plastic and glass surfaces, which can lead to a lower effective concentration in your assay.[1] To mitigate this, consider the following:
-
Use of Organic Solvents in Stock Solutions: Prepare stock solutions in organic solvents like DMSO.[1]
-
"Spiking" Method for Dilutions: Instead of serial dilutions in aqueous buffers, add a small volume of a concentrated stock solution directly to the experimental well to achieve the final concentration.[1]
-
Inclusion of Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-80 or Polysorbate 20, to the assay buffer can help reduce adsorption.[1]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. Avoid using the outer wells of the plate, which are more prone to evaporation.[1]
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize all incubation times for cell seeding, drug treatment, and reagent addition across all experiments.[6]
-
Issue: this compound alone shows significant cytotoxicity.
-
Possible Cause: The concentration of this compound used is too high for the specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound alone in your cell line. Use a concentration well below the IC50 for combination studies to ensure the observed effects are due to P-gp inhibition and not direct cytotoxicity of this compound.[1]
-
Issue: Low signal or low absorbance readings in an MTT assay.
-
Possible Cause: Low cell density.
-
Solution: The number of viable cells may be too low to generate a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[6]
-
-
Possible Cause: Insufficient incubation time with the MTT reagent.
-
Solution: Ensure an adequate incubation period (typically 1-4 hours) for formazan formation.[6]
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO), mix thoroughly by pipetting or using a plate shaker until all purple crystals are dissolved.[1]
-
Issues with P-gp Inhibition Assays (e.g., Rhodamine 123 or Calcein-AM Efflux)
Issue: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause: Incomplete washing to remove extracellular fluorescent dye.
-
Solution: Increase the number and rigor of washing steps after dye loading.[1]
-
-
Possible Cause: Spontaneous hydrolysis of Calcein-AM.
-
Solution: Prepare the Calcein-AM working solution immediately before use and protect it from light.[1]
-
Issue: this compound shows lower than expected potency (high IC50 value).
-
Possible Cause: Nonspecific adsorption of this compound to labware.
-
Solution: Implement strategies to minimize adsorption, such as using the "spiking" method for dilutions and including surfactants in the assay buffer.[1]
-
-
Possible Cause: The substrate used is also transported by other efflux pumps not inhibited by this compound.
-
Solution: Use cell lines that predominantly express P-gp as the mechanism of resistance or use a combination of inhibitors if other transporters are known to be present.[1]
-
-
Possible Cause: Low P-gp expression in the "high-expressing" control cell line.
-
Solution: Regularly verify P-gp expression levels in your cell lines using methods like Western blotting or flow cytometry.[1]
-
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound when used as a single agent in various cancer cell lines.
| Cell Line | P-gp Status | IC50 of this compound (µM) |
| CCRF-CEM | Parental | 6 |
| CEM/VLB100 | P-gp Overexpressing | 7 |
| P388 | Parental | 15 |
| P388/ADR | P-gp Overexpressing | 8 |
| MCF7 | Parental | 7 |
| MCF7/ADR | P-gp Overexpressing | 15 |
| 2780 | Parental | 11 |
| 2780AD | P-gp Overexpressing | 16 |
Data compiled from[2]
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound in combination with a chemotherapeutic agent.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and let them attach overnight.[1][2]
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. Include controls for untreated cells, cells treated with this compound alone, and cells treated with the vehicle (e.g., DMSO) alone.[1][7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the data to determine the IC50 values.
Rhodamine 123 Efflux Assay for P-gp Inhibition (Flow Cytometry)
This assay measures the functional activity of the P-gp efflux pump.
-
Cell Preparation: Prepare a suspension of both parental and P-gp overexpressing cells.
-
Inhibitor Pre-incubation: Incubate the cells with or without this compound (or vehicle control) for 30 minutes at 37°C.[7]
-
Dye Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.[7]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[1]
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without this compound/vehicle) and incubate at 37°C for 1-2 hours to allow for dye efflux.[7]
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity indicates reduced efflux and, therefore, inhibition of P-gp.[7]
Visualizations
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Troubleshooting logic for this compound cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
improving zosuquidar stability in working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of zosuquidar, a potent P-glycoprotein (P-gp) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the stability and optimal performance of this compound in your working solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 10 mM.[1][2] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it.[3] It is crucial to use fresh DMSO, as moisture can reduce the solubility of this compound.[4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability of this compound. The powdered form should be stored at -20°C, desiccated, and protected from light.[1] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2][4]
Q3: How stable is this compound in different solvents and at various temperatures?
A3: this compound is most stable in DMSO. Aqueous solutions are unstable and it is recommended to prepare them fresh for each experiment.[1][5] The stability of this compound stock solutions in DMSO under different storage temperatures is summarized in the table below.
| Storage Temperature | Duration of Stability |
| -80°C | Up to 1 year[4] |
| -20°C | Up to 6 months[6] |
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results with this compound can often be attributed to its stability and handling. A primary issue is the nonspecific adsorption of this compound to plastic and glass surfaces, which can significantly lower its effective concentration in your experiments.[7][8] It is also crucial to use freshly prepared working solutions from a properly stored stock, as aqueous solutions are unstable.[1][5]
Q5: What is the mechanism of action of this compound?
A5: this compound is a highly potent and selective third-generation inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[9] P-gp functions as an efflux pump, actively removing various chemotherapeutic agents from cancer cells, which is a key mechanism of multidrug resistance (MDR).[10][11] this compound competitively binds to P-gp (Ki = 59 nM), inhibiting its function and thereby increasing the intracellular concentration and efficacy of anticancer drugs in P-gp-overexpressing cells.[6] It is highly selective for P-gp and does not significantly inhibit other ABC transporters like MRP1 or BCRP at effective concentrations.[2][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound solutions.
Issue 1: Lower than expected potency or inconsistent P-gp inhibition.
-
Possible Cause 1: Adsorption to labware. this compound is highly lipophilic and prone to adsorbing to plastic and glass surfaces, which can drastically reduce the free concentration in your working solution.[8][13]
-
Solution: To mitigate this, a "spiking" method is recommended for preparing working dilutions. Instead of performing serial dilutions in aqueous buffers, add a small volume of the concentrated DMSO stock solution directly to the final experimental volume (e.g., cell culture plate wells) to achieve the desired final concentration.[8][13]
-
-
Possible Cause 2: Degradation of this compound in aqueous working solutions. this compound is unstable in aqueous media.[1]
-
Possible Cause 3: Improper storage of stock solution. Repeated freeze-thaw cycles of the DMSO stock can lead to degradation.
Issue 2: High background fluorescence in P-gp activity assays (e.g., Rhodamine 123 or Calcein-AM efflux).
-
Possible Cause: Incomplete removal of extracellular fluorescent dye.
-
Solution: Increase the number and rigor of washing steps after loading the cells with the fluorescent substrate. Ensure complete removal of the supernatant without disturbing the cell monolayer.[14]
-
-
Possible Cause: Spontaneous hydrolysis of Calcein-AM.
-
Solution: Prepare the Calcein-AM working solution immediately before use and protect it from light.[14]
-
Issue 3: this compound appears to have off-target effects.
-
Possible Cause: High concentrations leading to inhibition of other transporters. While this compound is highly selective for P-gp, at concentrations above 1 µM, it may weakly inhibit organic cation transporters (OCTs).[2]
Data and Protocols
Summary of this compound Properties and Concentrations
| Parameter | Value | Reference |
| P-gp Inhibition (Ki) | 59 nM | [6] |
| Typical In Vitro Working Concentration | 0.1 - 5 µM | [1] |
| Solubility in DMSO | >10 mM | [3] |
| Stock Solution Concentration | 10 mM in DMSO | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
If needed, warm the solution at 37°C for 10 minutes or sonicate to ensure complete dissolution.[3]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
-
Working Solution (for cell-based assays):
-
Recommended Method ("Spiking"): Directly add a small volume of the 10 mM DMSO stock solution to your cell culture medium in the experimental plate to achieve the desired final concentration (e.g., for a 1 µM final concentration in 1 mL of medium, add 0.1 µL of the 10 mM stock). This minimizes contact with plastic surfaces during dilution steps.[8][13]
-
Ensure the final DMSO concentration in your assay is consistent across all conditions and typically below 0.1% to avoid solvent-induced artifacts.[1]
-
Protocol 2: P-gp Activity Assay using Rhodamine 123 Efflux by Flow Cytometry
-
Cell Preparation: Harvest P-gp overexpressing cells (e.g., K562/ADR) and their parental counterparts (e.g., K562) during the logarithmic growth phase.[1]
-
Substrate Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 (e.g., at 1 µg/mL), for 30-60 minutes at 37°C, protected from light.[9][14]
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess Rhodamine 123.[9][14]
-
Efflux and Inhibition: Resuspend the cells in fresh, pre-warmed medium containing either the vehicle control (DMSO) or different concentrations of this compound. Incubate at 37°C for 1-2 hours to allow for dye efflux.[9]
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the this compound-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.[9]
Visualizations
Caption: Mechanism of P-gp mediated drug resistance and its inhibition by this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Decision tree for troubleshooting common this compound issues.
References
- 1. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 2. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by this compound and Polysorbate 20 - ProQuest [proquest.com]
- 8. Oral etoposide and this compound bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[1][2][3] While a valuable tool for reversing chemoresistance in preclinical models, achieving consistent and reproducible results can be challenging. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective P-gp inhibitor.[1] P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and effectiveness.[3][4][5] this compound works by binding with high affinity to P-gp, competitively inhibiting the binding and transport of chemotherapy drugs.[3][6] This blockage of the efflux pump restores the sensitivity of MDR cells to these agents.[4][7] It is highly specific for P-gp and does not significantly affect other ABC transporters like MRP1 or BCRP at typical experimental concentrations.[8][9]
Q2: Why am I observing high variability in P-gp inhibition between my experiments?
Inconsistent results can stem from several factors:
-
Cell Line Stability: P-gp expression can be unstable in some cell lines and may decrease over time without continuous selective pressure (i.e., growing cells in the presence of the drug they are resistant to). It is crucial to regularly verify P-gp expression levels.[6]
-
This compound Solution Instability: this compound can be unstable in solution. It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock.[6][10] Avoid repeated freeze-thaw cycles of stock solutions.[11]
-
Compound Adsorption: this compound is lipophilic and can adhere to plastic surfaces of labware, which may lower its effective concentration in your assay.[12][13] Consider pre-incubating plates with a blocking agent or using low-adhesion plastics.
-
Experimental Timing: The pre-incubation time with this compound before adding the cytotoxic agent can be critical. A 30-60 minute pre-incubation is often recommended to ensure adequate P-gp inhibition.[6]
Q3: Can this compound be cytotoxic on its own?
Yes, at higher concentrations, this compound can exhibit cytotoxicity. IC50 values for this compound alone in various cell lines are typically in the micromolar range (e.g., 5-16 µM).[10][11][14] It is essential to determine the maximum non-toxic concentration in your specific cell model before conducting chemosensitization experiments. This is typically done by running a dose-response curve for this compound alone.
Q4: Are there known off-target effects of this compound?
While this compound is highly specific for P-gp, some studies have shown that it can weakly inhibit organic cation transporters (OCTs), particularly OCT1, at higher concentrations (IC50 ~7.5 µM).[8] To avoid potential interference in assays where substrates are also transported by OCTs, it is recommended to keep this compound concentrations below 1 µM.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution / Troubleshooting Step |
| High variability between experimental replicates. | 1. Inconsistent P-gp Expression: P-gp levels are not uniform across cell passages. | Regularly verify P-gp expression via Western Blot or flow cytometry.[6] Maintain a consistent cell passage number for experiments. |
| 2. This compound Degradation: Compound has lost activity in solution. | Prepare fresh working solutions of this compound for every experiment.[6][10] Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles.[11] | |
| 3. Solvent Effects: DMSO concentration is too high or varies between wells. | Ensure the final DMSO concentration is consistent across all wells and kept low (typically <0.1%) to avoid solvent-induced toxicity.[6] | |
| Lower-than-expected reversal of drug resistance. | 1. Suboptimal this compound Concentration: The concentration used is insufficient to fully inhibit P-gp. | Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.1–5 µM) to find the optimal concentration for your cell line and cytotoxic drug combination.[6] |
| 2. Low P-gp Expression: The "resistant" cell line does not express high enough levels of functional P-gp. | Confirm high P-gp expression and function. Use a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM in a functional assay to confirm efflux activity.[4][15] | |
| 3. Other Resistance Mechanisms: The cells may utilize other resistance mechanisms (e.g., MRP1, BCRP, target mutations) not affected by this compound. | Use a cytotoxic agent that is a known, specific substrate for P-gp.[6] Investigate the presence of other ABC transporters. | |
| This compound appears toxic to control (parental) cells. | 1. Concentration Too High: The concentration used exceeds the cytotoxic threshold for the parental cell line. | Determine the IC50 of this compound alone in the parental cell line. Use a concentration well below this value for reversal experiments. Concentrations of 50-100 nM are often effective for P-gp modulation.[9] |
| 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects. | Lower the concentration. Ensure that the observed effect is P-gp specific by confirming a lack of potentiation in the parental (P-gp negative) cell line. | |
| Inconsistent results in functional dye efflux assays (e.g., Rhodamine 123). | 1. Inadequate Washout: Extracellular dye is not completely removed, leading to high background fluorescence. | After dye incubation, wash cells thoroughly with ice-cold buffer (e.g., HBSS) to halt transport and remove extracellular dye.[16] |
| 2. Inhibitor Reversibility: this compound's inhibitory effect is reversible. | For washout experiments designed to measure the recovery of P-gp function, ensure the washout protocol is thorough (e.g., multiple washes with pre-warmed buffer) and sample at various time points post-washout.[16] |
Quantitative Data Summary
The potency of this compound can vary depending on the cell line and the assay conditions.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell/System |
|---|---|---|
| Ki | 59 nM | Cell-free assay[10][14] |
| Ki | 60 nM | Cell-free assay[11][15] |
| Kd | 79 nM | P-gp binding assay[15] |
| IC50 (ATPase) | 10 - 30 nM | Inhibition of basal ATP hydrolysis[15] |
Table 2: Example IC50 Values for this compound Cytotoxicity
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 6 |
| CEM/VLB100 | 7 |
| P388 | 15 |
| P388/ADR | 8 |
| MCF7 | 7 |
| MCF7/ADR | 15 |
| 2780AD | 11 |
Data compiled from MedchemExpress.[10][14]
Key Experimental Protocols
Protocol 1: General Workflow for a Chemosensitization Assay
This assay determines the ability of this compound to sensitize P-gp-expressing (MDR) cells to a cytotoxic drug.
-
Cell Seeding: Seed both MDR and parental (drug-sensitive) cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-incubation: Treat the cells with a non-toxic concentration of this compound (or vehicle control). Incubate for 30-60 minutes at 37°C.[6]
-
Chemotherapy Treatment: Add the cytotoxic P-gp substrate in a serial dilution to the wells (with and without this compound).
-
Incubation: Incubate the plates for a period appropriate for the cytotoxic agent (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using an appropriate method (e.g., MTT, XTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for the cytotoxic drug with and without this compound. The Fold Reversal (FR) or Resistance Modifying Factor (RMF) can be calculated as: FR = IC50 (drug alone in MDR cells) / IC50 (drug + this compound in MDR cells)[4]
Protocol 2: P-gp Functional Assay using a Fluorescent Substrate (e.g., Rhodamine 123)
This assay measures the function of the P-gp efflux pump.[4]
-
Cell Preparation: Prepare a single-cell suspension of both parental and MDR cells.
-
Inhibitor Pre-incubation: Incubate cell aliquots with this compound (or a positive control like verapamil, or vehicle control) for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the cell suspensions and incubate for an additional 30-60 minutes at 37°C to allow for uptake and efflux.
-
Wash: Stop the reaction by washing the cells twice with ice-cold buffer to remove extracellular substrate.[16]
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation: Lower fluorescence in MDR cells compared to parental cells indicates active P-gp efflux. An increase in fluorescence in MDR cells treated with this compound demonstrates its inhibitory effect.[4]
Visualizations
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 7. researchgate.net [researchgate.net]
- 8. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Oral etoposide and this compound bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Zosuquidar Technical Support Center: Minimizing Experimental Variability
Welcome to the Zosuquidar Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize experimental variability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (LY335979) is a potent and highly selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp or MDR1).[1][2] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[1][2] this compound binds with high affinity to P-gp, inhibiting its function and thereby increasing the intracellular concentration and efficacy of P-gp substrate drugs.[1][3]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in cancer research to:
-
Reverse P-gp-mediated multidrug resistance in vitro and in vivo.[2][4]
-
Sensitize cancer cells to chemotherapeutic agents that are P-gp substrates.[2][5]
-
Investigate the role of P-gp in drug disposition and pharmacokinetics.[6][7]
-
Serve as a tool compound to identify P-gp substrates.
Q3: How should I prepare and store this compound stock solutions?
To ensure consistency, this compound trihydrochloride should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).[5] It is crucial to use fresh, anhydrous DMSO as the compound is hygroscopic, and moisture can impact solubility.[8][9] The stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9] For in vivo studies, freshly prepared solutions are recommended as the compound can be unstable in aqueous solutions.[4]
Q4: What are the key factors that can contribute to experimental variability when using this compound?
Several factors can lead to variability in this compound experiments:
-
Cell Line P-gp Expression: The level of P-gp expression can vary between cell lines and even within a cell line over time. It's essential to regularly verify P-gp expression.[5]
-
Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation. This compound is lipophilic and can adsorb to plastic and glass surfaces.[9][10]
-
Concentration Optimization: Using a concentration that is too low will result in incomplete P-gp inhibition, while a concentration that is too high may cause off-target effects or cytotoxicity.[5][11]
-
Experimental Controls: The absence of appropriate negative and positive controls can make it difficult to interpret the results accurately.[12]
-
In Vivo Formulation and Administration: The vehicle used for in vivo administration and the route of administration can significantly impact the bioavailability and efficacy of this compound.[13]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Inconsistent chemosensitization results | Variable P-gp expression in the cell line. | Regularly verify P-gp expression using qPCR or Western blot. Use paired P-gp overexpressing and parental cell lines for comparison.[2][5] |
| Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for maximal P-gp inhibition (typically in the range of 0.1–5 μM).[5] | |
| Degradation of this compound stock solution. | Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.[5] | |
| High background or off-target effects | This compound concentration is too high. | Lower the concentration of this compound. While potent against P-gp, at higher concentrations (>1 µM), it may weakly inhibit other transporters like organic cation transporters (OCTs).[11] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.1%).[5] | |
| Low or no reversal of resistance | The chemotherapeutic agent is not a P-gp substrate. | Confirm from literature that the drug you are using is a known substrate for P-gp. This compound will not affect the efficacy of non-substrate drugs.[5] |
| Insufficient pre-incubation time. | Pre-incubate the cells with this compound for 30-60 minutes before adding the chemotherapeutic agent to allow for adequate P-gp inhibition.[5] |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of in vivo efficacy | Poor bioavailability of this compound. | Optimize the formulation and route of administration. Common vehicles include 20% ethanol-saline or a mix of DMSO, PEG300, Tween 80, and saline.[4][13] |
| Suboptimal dosing regimen. | The timing of this compound administration relative to the chemotherapeutic agent is critical. Typically, this compound is administered 30-60 minutes prior to the chemotherapy drug.[5][13] | |
| Insufficient this compound dose. | Titrate the dose of this compound. Doses in the range of 10–50 mg/kg (IP or oral) have been used in murine models.[5][13] | |
| Toxicity in animal models | Off-target effects at high doses. | Reduce the dose of this compound. High concentrations can lead to neurotoxicity.[6] |
| Interaction with the chemotherapeutic agent. | While this compound has been shown to have minimal pharmacokinetic interactions with some drugs like doxorubicin at therapeutic doses, this should be evaluated for each specific combination.[6][7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (P-gp) | 59 nM | P-glycoprotein | [4][8] |
| Kd (P-gp) | 79 nM | P-glycoprotein | |
| IC50 (Etoposide Efflux) | 79 nM | Caco-2 cells | [10] |
| IC50 (Cytotoxicity, as single agent) | 5-16 µM | Various MDR cell lines | [4][8] |
| Effective Concentration (Chemosensitization) | 0.1 - 0.5 µM | Various MDR cell lines | [9] |
Table 2: In Vivo Dosing Recommendations for this compound in Mice
| Route of Administration | Dose Range | Dosing Schedule | Co-administered Drug Example | Reference |
| Intraperitoneal (i.p.) | 1 - 30 mg/kg | Once daily for 5 days | Doxorubicin (1 mg/kg) | [13] |
| Oral | 10 - 50 mg/kg | 30 minutes prior to chemotherapy | Paclitaxel | [5] |
| Intravenous (i.v.) | 20 mg/kg | 10 minutes prior to co-administered drug | FLZ | [4] |
Detailed Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of this compound.
-
Membrane Preparation: Prepare crude membranes from cells overexpressing P-glycoprotein (e.g., High-Five insect cells).[14]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the P-gp-containing membranes, assay buffer, and MgATP.
-
This compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.[14]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green).
-
Data Analysis: A decrease in ATP hydrolysis in the presence of this compound indicates its inhibitory activity.
Rhodamine 123 Efflux Assay
This cell-based assay assesses the functional activity of P-gp by measuring the efflux of the fluorescent substrate, Rhodamine 123.[14]
-
Cell Culture: Culture P-gp overexpressing cells and their parental (sensitive) counterparts.
-
Cell Loading: Incubate the cells with Rhodamine 123 to allow for its intracellular accumulation.[14]
-
This compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Efflux Period: Incubate the cells for a specific period to allow for P-gp-mediated efflux of Rhodamine 123.[14]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[14]
Chemosensitization (Cytotoxicity) Assay
This assay determines the ability of this compound to sensitize MDR cancer cells to chemotherapeutic drugs.[14]
-
Cell Seeding: Seed MDR and parental cancer cells in 96-well plates.[14]
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.[14]
-
Incubation: Incubate the cells for 48-72 hours.[14]
-
Viability Assessment: Determine cell viability using an appropriate method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 of the chemotherapeutic agent with and without this compound. A decrease in the IC50 in the presence of this compound indicates reversal of multidrug resistance.[14]
Visualizations
Caption: this compound inhibits P-gp mediated drug efflux.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Oral etoposide and this compound bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Zosuquidar Neurotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxic effects of zosuquidar in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known neurotoxic effects of this compound observed in preclinical and clinical studies?
A1: In human clinical trials, the primary dose-limiting toxicities of orally administered this compound were neurotoxic, characterized by cerebellar dysfunction, hallucinations, and palinopsia (a visual disturbance where images persist after the stimulus is gone).[1] While dedicated neurotoxicity studies in animal models are not extensively published, a study in dogs established a "no effect dose" at a 10 mg/kg/day intravenous infusion. Preclinical studies in mice have primarily focused on this compound's role as a P-glycoprotein (P-gp) inhibitor at the blood-brain barrier to increase the brain penetration of other drugs, rather than its intrinsic neurotoxicity.[2]
Q2: Why is neurotoxicity a concern with this compound, a P-glycoprotein (P-gp) inhibitor?
A2: P-glycoprotein is an efflux transporter highly expressed at the blood-brain barrier, where it plays a crucial role in limiting the entry of a wide range of substances into the central nervous system (CNS). By inhibiting P-gp, this compound can increase the brain penetration of not only co-administered drugs but potentially other endogenous or exogenous substances that are normally excluded. This disruption of the protective barrier could lead to off-target effects and neurotoxicity. Additionally, this compound itself may have direct effects on neural cells at higher concentrations.
Q3: What animal models are suitable for studying this compound-induced neurotoxicity?
A3: Given the clinical observations, rodent models are appropriate for investigating this compound's neurotoxic potential. Specific models could include:
-
Standard rodent strains (e.g., Sprague-Dawley rats, C57BL/6 mice): For general neurobehavioral assessments.
-
Models of cerebellar dysfunction: To investigate the cerebellar-specific effects seen in humans. These can be genetic models or induced models, although for compound-specific testing, healthy animals are typically used first.[3][4][5][6]
Q4: How can I assess cerebellar dysfunction in my animal model?
A4: A battery of behavioral tests can be employed to assess motor coordination and balance, which are key indicators of cerebellar function. These tests include:
-
Rotarod test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.
-
Beam walking test: Evaluates fine motor control and balance as an animal traverses a narrow beam.
-
Gait analysis: Can reveal abnormalities in stride length, base width, and other parameters indicative of ataxia.
-
Footprint analysis: A simpler method to assess gait by analyzing the pattern of footprints.
Q5: Are there established protocols for administering this compound in animal studies?
A5: Yes, this compound has been administered to rodents through various routes, including oral gavage, intraperitoneal injection, and intravenous injection. The choice of vehicle is crucial for solubilizing this compound. A common vehicle is a mixture of DMSO and a solubilizing agent like SBE-β-CD in saline.[7] Dosing regimens have varied depending on the study's objective, with doses ranging from 1 mg/kg to 80 mg/kg in mice.[2][7][8][9]
Troubleshooting Guides
Issue 1: High variability in behavioral test results.
-
Possible Cause: Inconsistent handling of animals, environmental stressors, or lack of proper acclimatization.
-
Troubleshooting Steps:
-
Ensure all animal handlers use consistent and gentle techniques.[10]
-
Acclimate animals to the testing room and equipment for a sufficient period before starting experiments.
-
Minimize noise, bright lights, and other environmental stressors in the testing area.
-
Conduct testing at the same time of day for all animals to account for circadian rhythms.
-
Ensure the experimental design includes proper randomization and blinding of the experimenter to the treatment groups.
-
Issue 2: No observable neurotoxic effects at the tested doses.
-
Possible Cause: The administered doses are below the neurotoxic threshold in the chosen animal model, or the behavioral tests are not sensitive enough to detect subtle effects.
-
Troubleshooting Steps:
-
Conduct a dose-range-finding study to identify a maximum tolerated dose (MTD).
-
Increase the sensitivity of your behavioral assessment by using a battery of tests that evaluate different aspects of neurological function.
-
Consider using more challenging versions of the behavioral tests (e.g., increasing the speed of the rotarod).
-
Evaluate the brain concentration of this compound to confirm CNS exposure. A study in mice showed that oral administration of 25 and 80 mg/kg of this compound resulted in increased brain levels of a co-administered drug.[2]
-
Issue 3: Unexpected mortality in the this compound-treated group.
-
Possible Cause: The dose of this compound is too high, or there is an adverse interaction with a co-administered agent.
-
Troubleshooting Steps:
-
Review the dosing and administration protocol for accuracy.
-
Lower the dose of this compound.
-
If co-administering another drug, investigate potential pharmacokinetic interactions. While preclinical studies suggest this compound has minimal effect on the pharmacokinetics of some P-gp substrates, this should be verified for your specific agent.[11]
-
Perform thorough post-mortem analysis to determine the cause of death.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: this compound Dosing and Effects on Brain Penetration of Paclitaxel in Mice
| Animal Model | This compound Dose and Route | Co-administered Drug (Dose) | Key Findings | Reference |
| Wild-type mice | 25 mg/kg (oral) | Paclitaxel | 3.5-fold increase in paclitaxel levels in the brain. | [2] |
| Wild-type mice | 80 mg/kg (oral) | Paclitaxel | 5-fold increase in paclitaxel levels in the brain. | [2] |
| Wild-type mice | 20 mg/kg (i.v.) 10 min before paclitaxel | Paclitaxel | 5.6-fold increase in paclitaxel levels in the brain. | [2] |
| Wild-type mice | 20 mg/kg (i.v.) 1 hr before paclitaxel | Paclitaxel | 2.1-fold increase in paclitaxel levels in the brain. | [2] |
Table 2: this compound Dosing Regimens in Mice from Various Studies
| Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Reference |
| Not Specified | 1, 3, 10, 30 | Once daily for 5 days | Doxorubicin (1 mg/kg) | [7] |
| Male and Female Mice | 30 | Single dose, 1 hour before talinolol | Talinolol (20 mg/kg) | [7][8] |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An automated rotarod apparatus with adjustable speed.
-
Acclimatization:
-
Handle the mice for 5 minutes daily for 3 days prior to the experiment.
-
On the day before the experiment, place each mouse on the stationary rod for 1 minute, then at a low rotation speed (e.g., 4 rpm) for 2 minutes.
-
-
Testing Procedure:
-
Place the mouse on the rotating rod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
-
Data Analysis: Compare the average latency to fall between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Evaluation of CNS Distribution of this compound
-
Dosing: Administer this compound to animals at the desired doses and route.
-
Sample Collection:
-
At selected time points after administration, anesthetize the animals.
-
Collect blood via cardiac puncture.
-
Perfuse the animals with ice-cold saline to remove blood from the tissues.
-
Dissect the brain and other tissues of interest.
-
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.
-
Process the plasma and brain homogenates for drug extraction (e.g., protein precipitation or liquid-liquid extraction).
-
-
Quantification:
-
Analyze the concentration of this compound in the plasma and brain homogenates using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of brain penetration.
Signaling Pathways and Experimental Workflows
References
- 1. A phase I trial of a potent P-glycoprotein inhibitor, this compound.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of the P-glycoprotein inhibitor this compound trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebellar dysfunction in rodent models with dystonia, tremor, and ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CONSENSUS PAPER: STRENGTHS AND WEAKNESSES OF ANIMAL MODELS OF SPINOCEREBELLAR ATAXIAS AND THEIR CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models of human cerebellar ataxias: a cornerstone for the therapies of the twenty-first century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with Zosuquidar and Ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing zosuquidar and ethanol in in vivo experiments. The information is intended for scientists and drug development professionals to address specific issues that may arise during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in vivo?
A1: this compound is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1).[1] P-gp is an ATP-dependent efflux pump that transports a wide variety of substances out of cells.[1] In in vivo settings, this compound binds to the substrate-binding domain of P-gp, competitively inhibiting the efflux of P-gp substrates.[2] This action increases the intracellular concentration and enhances the efficacy of co-administered drugs that are P-gp substrates.[3]
Q2: What are the common animal models for studying ethanol toxicity?
A2: Rodent models, particularly mice and rats, are the most common for studying alcohol-related organ damage.[4] Key models include:
-
Lieber-DeCarli Liquid Diet Model: This model allows for the sustained administration of ethanol as part of a nutritionally complete liquid diet.
-
"Drinking in the Dark" (DID) Model: This is a model of binge-like ethanol consumption where mice are given limited access to a 20% (v/v) ethanol solution during the dark phase of their circadian cycle.[5]
-
NIAAA Chronic and Binge Ethanol Feeding Model: This model mimics acute-on-chronic alcoholic liver injury by subjecting mice to a period of chronic ethanol feeding followed by a single or multiple high-dose ethanol gavages.[6][7][8][9]
Q3: Are there known toxic interactions when co-administering this compound and ethanol?
A3: Yes, there is potential for potentiated toxicity. In a study where this compound was co-administered with etoposide in a 40% v/v ethanol-water vehicle in rats, unexpected mortality was observed.[10] The study suggested that this compound and ethanol may have enhanced each other's toxic effects.[10] Researchers should exercise caution and consider using lower doses of both agents when co-administered, especially in vehicles with a high ethanol concentration.
Q4: What are the expected signs of ethanol intoxication in rodents?
A4: Acute ethanol administration in rodents can lead to ataxia, hypothermia, and loss of the righting reflex (LORR).[11] Severe intoxication can result in respiratory depression, seizures, and death. Chronic administration can lead to liver damage, including steatosis (fatty liver), inflammation, and necrosis.[8][9]
Troubleshooting Guides
This compound Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Neurotoxicity (e.g., ataxia, tremors, lethargy) | This compound can cross the blood-brain barrier and may cause cerebellar toxicity, particularly at higher doses or with oral administration.[12] | - Reduce the dose of this compound. - Consider an alternative route of administration (e.g., intraperitoneal instead of oral) to alter the pharmacokinetic profile. - Monitor animals closely for neurological signs after dosing. - Ensure the vehicle (e.g., DMSO) is at a safe concentration, as the vehicle itself can have toxic effects. |
| Lack of Efficacy (No potentiation of co-administered drug) | - Insufficient dose of this compound to achieve complete P-gp inhibition.[10] - The co-administered drug is not a significant P-gp substrate. - Issues with this compound formulation or administration. | - Increase the dose of this compound in a stepwise manner, while monitoring for toxicity.[10] - Verify that the co-administered drug is a known substrate for P-gp. - Ensure proper preparation of the dosing solution and accurate administration.[3] |
| High Variability in Results | - Non-specific binding of this compound to labware. - Inconsistent dosing technique. - Inter-animal differences in metabolism or P-gp expression. | - Use low-adsorption labware (e.g., polypropylene) for preparing and storing this compound solutions. - Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, IP injection).[3] - Increase the number of animals per group to account for biological variability. |
Ethanol Administration
| Issue | Possible Cause | Troubleshooting Steps |
| High Mortality Rate | - The dose of ethanol is too high for the specific strain, sex, or age of the animal.[13][14] - The administration protocol is too aggressive (e.g., multiple binge gavages).[7] - Dehydration and/or hypoglycemia. | - Consult literature for appropriate ethanol doses for the specific animal model.[13] - For binge models, consider a single gavage instead of multiple administrations.[7] - Ensure animals have free access to water and a nutritionally complete diet. - For severe intoxication, supportive care including fluid and glucose administration may be necessary. |
| Seizure-like Activity | - Severe ethanol intoxication can lead to neurological complications, including seizures.[14] - Certain genetic modifications may increase susceptibility to ethanol-induced seizures.[14] | - Lower the dose of ethanol. - Monitor animals closely for signs of seizures. - If seizures are a consistent issue with a particular genetically modified line, consider using a different model. |
| Inconsistent Levels of Intoxication or Organ Damage | - Variation in ethanol consumption in voluntary drinking models. - Incorrect gavage technique leading to variable dosing. - Pair-feeding is not properly implemented in liquid diet studies. | - For voluntary drinking models, accurately measure individual consumption. - Ensure proper training and technique for oral gavage.[7] - In liquid diet studies, pair-feed control animals with the same volume of diet consumed by the ethanol-fed animals to ensure isocaloric intake.[7] |
Quantitative Toxicity and Dosing Data
Table 1: this compound Dosing Regimens in Mice
| Route of Administration | Dose Range (mg/kg) | Dosing Schedule | Co-administered Drug | Key Findings | Reference |
| Intraperitoneal (i.p.) | 1, 3, 10, 30 | Once daily for 5 days | Doxorubicin (1 mg/kg) | Significant increase in survival compared to Doxorubicin alone. | [3] |
| Intraperitoneal (i.p.) | 30 | Single dose, 1 hour before talinolol | Talinolol (20 mg/kg) | Increased plasma and liver concentrations of talinolol. | [3] |
| Oral (p.o.) | 10–50 | 30 minutes prior to chemotherapy | Various | To measure tumor volume, survival, and drug levels. | [2] |
Table 2: Ethanol LD50 Values in Rodents
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 3450 mg/kg | [15] |
| Mouse | Intraperitoneal | 528 mg/kg | [15] |
| Mouse (Swiss Webster) | Intraperitoneal | 8.1 g/kg | [13] |
| Mouse (BALB/c) | Intraperitoneal | 6.6 g/kg | [13] |
| Rat | Oral | 7060 mg/kg | [16] |
Note: LD50 values can vary based on strain, sex, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mice
Materials:
-
This compound trihydrochloride
-
Vehicle (e.g., 10% DMSO / 90% (20% SBE-β-CD in Saline) or 20% Ethanol-Saline solution)[3]
-
Sterile syringes and flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[3]
-
Animal scale
Vehicle Preparation (20% Ethanol-Saline):
-
Dissolve the required amount of this compound trihydrochloride in 100% ethanol to create a stock solution.[3]
-
Dilute the stock solution with sterile saline (0.9% NaCl) to a final ethanol concentration of 20%.[3] For example, to prepare 1 ml, mix 200 µl of the this compound-ethanol stock with 800 µl of sterile saline.[3]
Oral Gavage Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.[3]
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus to the pre-measured depth.[3]
-
Slowly administer the this compound solution.[3]
-
Gently and smoothly withdraw the gavage needle.[3]
-
Return the mouse to its cage and monitor for any adverse effects.[3]
Protocol 2: "Drinking in the Dark" (DID) Binge-Like Ethanol Intake Model in Mice
Materials:
-
190 proof grain ethanol
-
Tap water
-
Graduated cylinders
-
Drinking bottles with sipper tubes
Procedure:
-
House C57BL/6J mice individually.
-
Three hours into the dark cycle, replace the water bottle with a bottle containing a 20% (v/v) ethanol solution.[5]
-
Prepare the 20% ethanol solution fresh daily by diluting 105.3 ml of 190 proof ethanol to a final volume of 500 ml with tap water.[5]
-
Allow access to the ethanol solution for 2 to 4 hours.[5]
-
After the access period, remove the ethanol bottle and replace it with the water bottle.
-
Measure the volume of ethanol solution consumed to determine the intake per mouse.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory models available to study alcohol-induced organ damage and immune variations; choosing the appropriate model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Springer Nature Experiments [experiments.springernature.com]
- 7. Mouse model of chronic and binge ethanol feeding (the NIAAA model) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creighton.primo.exlibrisgroup.com [creighton.primo.exlibrisgroup.com]
- 10. Oral etoposide and this compound bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the modulation of acute ethanol intoxication by pharmacological manipulation of the NMDAR glycine coagonist site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Alcohol-induced tolerance and physical dependence in mice with ethanol insensitive α1 GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RTECS: Ethyl alcohol [ccinfoweb.ccohs.ca]
- 16. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Reversing Multidrug Resistance: Zosuquidar vs. Verapamil
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of zosuquidar and verapamil as P-glycoprotein inhibitors, supported by experimental data and detailed protocols.
In the persistent challenge of overcoming multidrug resistance (MDR) in cancer therapy, the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic agents from cancer cells, remains a critical area of research. This guide provides a detailed comparison of two notable P-gp inhibitors: this compound, a potent and selective third-generation inhibitor, and verapamil, a first-generation calcium channel blocker with off-target P-gp inhibitory activity.
Executive Summary
This compound emerges as a significantly more potent and selective inhibitor of P-gp compared to verapamil. While both agents have been investigated for their ability to reverse MDR, this compound's nanomolar inhibitory concentrations and high specificity for P-gp offer a distinct advantage over verapamil, which is hampered by lower potency and dose-limiting cardiovascular toxicities. Although clinical trials with this compound ultimately did not lead to its approval for AML, the preclinical data unequivocally demonstrates its superior efficacy in reversing P-gp-mediated drug resistance.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the efficacy of this compound and verapamil in inhibiting P-gp and reversing multidrug resistance.
Table 1: Comparative P-glycoprotein Inhibition
| Inhibitor | System | IC50 / Ki | Reference |
| This compound | Cell-free assay | Ki: 60 nM | [1] |
| Verapamil | P-gp vesicles | IC50: 3.9 µM | [2] |
| Verapamil | Human T-lymphocytes | IC50: ≥2 µM | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Reversal of Daunorubicin Resistance by this compound in Leukemia Cell Lines
| Cell Line | Treatment | IC50 of Daunorubicin (µM) | Resistance Modifying Factor (RMF)* | Reference |
| K562 (Parental) | Daunorubicin alone | 0.2 ± 0.1 | - | [3] |
| K562/DOX (P-gp Overexpressing) | Daunorubicin alone | > 50 | > 250 | [3] |
| K562/DOX (P-gp Overexpressing) | Daunorubicin + 0.3 µM this compound | 1.1 ± 0.4 | > 45.5 | [3] |
| HL60 (Parental) | Daunorubicin alone | 0.1 ± 0.0 | - | [3] |
| HL60/DNR (P-gp Overexpressing) | Daunorubicin alone | 10.2 ± 1.2 | 102 | [3] |
| HL60/DNR (P-gp Overexpressing) | Daunorubicin + 0.3 µM this compound | 0.2 ± 0.1 | 51 | [3] |
*RMF is calculated as the IC50 of the drug in resistant cells divided by the IC50 of the drug in the presence of the inhibitor.
Table 3: Reversal of Mitoxantrone Resistance by this compound in Leukemia Cell Lines
| Cell Line | Treatment | IC50 of Mitoxantrone (µM) | Resistance Modifying Factor (RMF)* | Reference |
| K562/DOX (P-gp Overexpressing) | Mitoxantrone alone | 0.8 ± 0.1 | - | [4] |
| K562/DOX (P-gp Overexpressing) | Mitoxantrone + 0.3 µM this compound | 0.05 ± 0.01 | 16.0 | [4] |
| HL60/DNR (P-gp Overexpressing) | Mitoxantrone alone | 0.9 ± 0.2 | - | [4] |
| HL60/DNR (P-gp Overexpressing) | Mitoxantrone + 0.3 µM this compound | 0.04 ± 0.01 | 22.5 | [4] |
*RMF is calculated as the IC50 of the drug in resistant cells divided by the IC50 of the drug in the presence of the inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic agent that inhibits cell growth by 50% (IC50).
1. Cell Seeding:
-
Harvest logarithmically growing cancer cells (both parental and multidrug-resistant sublines).
-
Seed the cells into 96-well microplates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
2. Drug Incubation:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in culture medium.
-
For reversal experiments, prepare solutions of the chemotherapeutic agent containing a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 0.3 µM this compound or a relevant concentration of verapamil).
-
Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium (with or without the inhibitor). Include wells with medium alone as a negative control and wells with the inhibitor alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization and wrap the plate in foil to protect it from light. The plate may be shaken on an orbital shaker for 15 minutes to aid dissolution.[6]
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.
-
The Resistance Modifying Factor (RMF) can be calculated by dividing the IC50 of the chemotherapeutic agent alone in the resistant cells by the IC50 of the agent in the presence of the P-gp inhibitor.[3]
P-gp Activity Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
1. Cell Preparation:
-
Harvest both parental and P-gp-overexpressing cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the same buffer at a concentration of 1 x 10^6 cells/mL.
2. Inhibitor Pre-incubation:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the P-gp inhibitor (this compound or verapamil) at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO) for baseline efflux.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
3. Rhodamine 123 Loading:
-
Add rhodamine 123 to each tube to a final concentration of approximately 200 ng/mL.[7]
-
Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake.
4. Efflux and Analysis:
-
After loading, wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in pre-warmed, rhodamine 123-free medium (containing the respective inhibitor or vehicle).
-
Incubate the cells at 37°C to allow for dye efflux.
-
At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
The increase in intracellular rhodamine 123 fluorescence in the presence of an inhibitor compared to the vehicle control indicates the degree of P-gp inhibition.
Mandatory Visualizations
Signaling Pathways
The expression and activity of P-glycoprotein are regulated by complex intracellular signaling pathways. Key pathways implicated in the upregulation of P-gp include the NF-κB and p38 MAPK pathways.
Caption: Regulation of P-glycoprotein expression by NF-κB and p38 MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates the key steps in a rhodamine 123 efflux assay to assess P-gp inhibitor efficacy.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative effect of verapamil, cyclosporin A and SDZ PSC 833 on rhodamine 123 transport and cell cycle in vinblastine-resistant Chinese hamster ovary cells overexpressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar: A Comparative Guide to Its Specificity as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zosuquidar's specificity and performance against other P-glycoprotein (P-gp) inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and multidrug resistance (MDR) research.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively removing a wide array of structurally diverse xenobiotics, including many anticancer drugs, from cells. This action reduces the intracellular concentration of therapeutic agents, leading to multidrug resistance, a significant challenge in cancer therapy. The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR.
This compound (LY335979) is a third-generation P-gp inhibitor designed for high potency and specificity. This guide compares this compound to other notable P-gp inhibitors, including first-generation compounds like verapamil and third-generation inhibitors such as tariquidar, laniquidar, and elacridar.
Comparative Analysis of P-gp Inhibitor Specificity
The ideal P-gp inhibitor should exhibit high potency for P-gp while demonstrating minimal activity against other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), to avoid off-target effects and complex drug-drug interactions.
This compound has been shown to be a highly selective inhibitor of P-gp.[1][2][3] Unlike other third-generation inhibitors such as tariquidar and elacridar, which also inhibit BCRP, this compound's activity is largely restricted to P-gp.[4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other P-gp inhibitors against P-gp and other major ABC transporters. It is important to note that IC50 values can vary depending on the cell line, substrate, and experimental conditions used.[6]
| Inhibitor | Target | IC50 (µM) | Cell Line / Assay System |
| This compound | P-gp | ~0.059 (Ki) | - |
| P-gp | Varies | P388/ADR | |
| MRP1 | No significant inhibition | - | |
| BCRP | No significant inhibition | - | |
| Tariquidar | P-gp | ~0.223 | MDCK-MDR1 (Calcein-AM) |
| BCRP | 0.916 | BCRP-overexpressing cells | |
| MRP1 | No significant inhibition | - | |
| Laniquidar | P-gp | 0.51 | - |
| Elacridar | P-gp | 0.05 | MCF7R (Rhodamine 123) |
| P-gp | 0.16 | P-gp labeling by [3H]azidopine | |
| BCRP | 0.250 | BCRP-overexpressing cells | |
| Verapamil | P-gp | High µM range | - |
Mechanism of Action and Experimental Validation
The inhibitory activity of this compound and other P-gp modulators is typically evaluated through a series of in vitro assays that measure the function of the P-gp pump. These assays are crucial for determining the potency and specificity of new inhibitor candidates.
Caption: P-gp uses ATP to pump drugs out of the cell; this compound blocks this.
Experimental Protocols
Accurate assessment of P-gp inhibition requires standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[7]
Materials:
-
P-gp-overexpressing cells (e.g., K562/DOX, MCF7R) and their parental cell line.
-
Rhodamine 123.
-
Test inhibitors (e.g., this compound) and a positive control (e.g., verapamil).
-
Cell culture medium.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing and parental cells into a 96-well plate and culture overnight.
-
Inhibitor Pre-incubation: Wash cells with pre-warmed buffer. Add the test inhibitor at various concentrations to the wells and incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123. Add fresh, pre-warmed buffer (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm) or a flow cytometer.
-
Data Analysis: An increase in Rhodamine 123 accumulation in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Calcein-AM Uptake Assay
This high-throughput assay assesses P-gp activity by measuring the intracellular accumulation of the fluorescent product of Calcein-AM. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.
Materials:
-
P-gp-overexpressing cells (e.g., MDCK-MDR1) and their parental cell line.
-
Calcein-AM.
-
Test inhibitors and a positive control.
-
Cell culture medium.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Inhibitor Pre-incubation: Wash cells with pre-warmed buffer. Add the test inhibitor at various concentrations and incubate for 15-30 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.25-1 µM to all wells and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC50 value from the dose-response curve.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp substrates and inhibitors can modulate this activity.
Materials:
-
P-gp-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells).
-
Test inhibitors.
-
Verapamil (positive control stimulator).
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor).
-
ATP.
-
Phosphate detection reagent.
-
96-well plates.
-
Plate reader for absorbance or luminescence.
Protocol:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Inhibitor/Stimulator Addition: Add the test compound at various concentrations, a positive control stimulator (verapamil), or a baseline inhibitor (sodium orthovanadate). Incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Add ATP to all wells to start the reaction. Incubate for 20-40 minutes at 37°C.
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the amount of inorganic phosphate (Pi) released using a plate reader.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity. A decrease in verapamil-stimulated ATPase activity indicates inhibition by the test compound.
Caption: Workflow for assessing P-gp inhibitor specificity.
Conclusion
The experimental data strongly support that this compound is a potent and highly selective P-glycoprotein inhibitor. Its minimal interaction with other clinically relevant ABC transporters like MRP1 and BCRP distinguishes it from other third-generation inhibitors such as tariquidar and elacridar. This high specificity makes this compound a valuable tool for researchers studying P-gp-mediated multidrug resistance and a promising candidate for clinical applications aimed at overcoming MDR in cancer. The provided experimental protocols offer a robust framework for the evaluation and validation of this compound and other P-gp modulators.
References
- 1. journals.aboutscience.eu [journals.aboutscience.eu]
- 2. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating Zosuquidar's Efficacy: A Comparative Guide Using P-glycoprotein-Modulated Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the effects of zosuquidar, a potent P-glycoprotein (P-gp) inhibitor. The focus is on the widely accepted methodology of utilizing P-gp overexpressing cell lines versus their parental, drug-sensitive counterparts. While the use of P-gp knockout cells is a valid scientific approach, the body of published research for this compound predominantly relies on the overexpression model to demonstrate its efficacy in reversing multidrug resistance (MDR).
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer cells. It functions as an efflux pump, actively removing various chemotherapeutic agents from within the cell, thereby reducing their cytotoxic efficacy. This compound is a third-generation, highly selective P-gp inhibitor designed to counteract this resistance mechanism by blocking the transporter and restoring cancer cell sensitivity to anticancer drugs.
Comparative Efficacy of this compound: Data Overview
The following tables summarize quantitative data from studies evaluating the effectiveness of this compound in sensitizing P-gp overexpressing cancer cell lines to chemotherapeutic agents.
Table 1: this compound's Reversal of Daunorubicin Resistance in Leukemia Cell Lines
| Cell Line | P-gp Status | Treatment | IC50 of Daunorubicin (µM) | Resistance Modifying Factor (RMF) |
| K562 | Parental | Daunorubicin alone | 0.2 ± 0.1 | - |
| K562/DOX | P-gp Overexpressing | Daunorubicin alone | > 50 | > 250 |
| K562/DOX | P-gp Overexpressing | Daunorubicin + 0.3 µM this compound | 1.1 ± 0.4 | > 45.5 |
| HL60 | Parental | Daunorubicin alone | 0.1 ± 0.0 | - |
| HL60/DNR | P-gp Overexpressing | Daunorubicin alone | 10.2 ± 1.2 | 102 |
| HL60/DNR | P-gp Overexpressing | Daunorubicin + 0.3 µM this compound | 0.2 ± 0.1 | 51 |
Data adapted from studies on P-gp overexpressing leukemia cell lines.
Table 2: Impact of this compound on P-gp Substrate Accumulation
| Cell Line | P-gp Status | Treatment | Fluorescent Substrate | Relative Intracellular Fluorescence |
| Parental Cell Line | Low/Negative | Substrate alone | Rhodamine 123 | High |
| P-gp Overexpressing Cell Line | High | Substrate alone | Rhodamine 123 | Low |
| P-gp Overexpressing Cell Line | High | Substrate + this compound | Rhodamine 123 | High |
This table represents typical results from fluorescent substrate accumulation assays.
Key Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Accurate validation of this compound's activity relies on standardized experimental protocols. Below are detailed methodologies for essential assays.
Cell Culture
-
Cell Lines: Use a pair of cell lines: a parental, drug-sensitive line (e.g., K562, HL60) and its corresponding P-gp overexpressing, drug-resistant subline (e.g., K562/DOX, HL60/DNR).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the resistant cell line, a low concentration of the selecting drug (e.g., doxorubicin) may be maintained in the culture medium to ensure P-gp expression, but should be removed prior to experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., daunorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.3 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The Resistance Modifying Factor (RMF) can be calculated by dividing the IC50 of the drug alone in resistant cells by the IC50 of the drug in the presence of this compound.
P-gp Function Assay (Rhodamine 123 Accumulation)
This assay measures the functional activity of the P-gp efflux pump.
-
Cell Preparation: Prepare a suspension of both parental and P-gp overexpressing cells.
-
Inhibitor Pre-incubation: Incubate the cells with or without this compound for 30-60 minutes at 37°C.
-
Fluorescent Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: A lower fluorescence intensity in the P-gp overexpressing cells compared to the parental cells indicates active P-gp-mediated efflux. An increase in fluorescence in the P-gp overexpressing cells in the presence of this compound demonstrates its inhibitory effect on P-gp.
Conclusion
The presented data and protocols clearly demonstrate that the use of paired P-gp overexpressing and parental cell lines is a robust and well-established model for validating the efficacy of this compound. The significant reduction in the IC50 of chemotherapeutic agents in resistant cells upon co-treatment with this compound, along with the restoration of intracellular drug accumulation, confirms its potent and specific P-gp inhibitory activity. This guide provides a framework for researchers to design and execute experiments that will reliably assess the therapeutic potential of this compound and other P-gp modulators in overcoming multidrug resistance.
A Researcher's Guide to Negative Control Experiments for Zosuquidar Studies
For Researchers, Scientists, and Drug Development Professionals
Zosuquidar, a potent third-generation P-glycoprotein (P-gp) inhibitor, is a critical tool in overcoming multidrug resistance (MDR) in cancer research. To ensure the specificity of this compound's effects and to validate experimental findings, the use of appropriate negative controls is paramount. This guide provides a comparative overview of common negative control strategies for this compound studies, complete with experimental data and detailed protocols.
Comparison of Negative Control Strategies
The selection of an appropriate negative control is crucial for isolating the P-gp inhibitory effect of this compound from other potential cellular responses. The following table summarizes common negative control strategies and their applications in key in vitro assays.
| Negative Control Strategy | Description | Typical Application | Expected Outcome with this compound |
| Parental (Wild-Type) Cell Lines | Cell lines that do not overexpress P-gp, from which P-gp-overexpressing resistant cell lines are derived (e.g., K562 vs. K562/DOX). | Cytotoxicity Assays, Substrate Accumulation Assays | Minimal to no effect on drug sensitivity or substrate accumulation. |
| Vehicle Control | Treatment with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental group. | All in vitro assays | No significant effect on cell viability, P-gp substrate efflux, or ATPase activity. |
| Inactive Analog/Molecule Control | A structurally similar molecule to this compound that does not inhibit P-gp. | All in vitro assays | No significant effect on P-gp mediated resistance or substrate transport. |
| Scrambled siRNA Control | A non-targeting siRNA sequence used in gene silencing experiments to control for off-target effects of siRNA delivery and the RNA interference machinery. | P-gp expression and functional assays | No downregulation of P-gp expression or function. |
| ATP vs. AMP Control | In vesicle transport assays, ATP is required for P-gp mediated transport. AMP is used as a control as it does not provide the necessary energy. | Vesicular Transport Assays | P-gp mediated transport of a substrate will be observed in the presence of ATP but not AMP. |
Data Presentation
Parental vs. P-gp Overexpressing Cell Lines in Cytotoxicity Assays
This experiment demonstrates that this compound's effect is specific to cells overexpressing P-gp. In parental cells (K562), which have low P-gp expression, this compound does not significantly alter the cytotoxicity of the chemotherapeutic drug daunorubicin (DNR). However, in P-gp overexpressing cells (K562/DOX), this compound dramatically restores sensitivity to DNR.
| Cell Line | P-gp Status | Treatment | IC50 of DNR (µM)[1][2] | Resistance Modifying Factor (RMF)[2] |
| K562 | Parental | DNR alone | 0.2 ± 0.1 | - |
| K562/DOX | P-gp Overexpressing | DNR alone | > 50 | > 250 |
| K562/DOX | P-gp Overexpressing | DNR + 0.3 µM this compound | 1.1 ± 0.4 | > 45.5 |
IC50: The half-maximal inhibitory concentration. RMF: The ratio of the IC50 of the drug alone in resistant cells to the IC50 of the drug in the presence of the modulator.
Vehicle Control in Substrate Accumulation Assays
This control ensures that the solvent used to dissolve this compound does not independently affect P-gp function. The data below illustrates that the vehicle (e.g., 0.1% DMSO) has no significant effect on the accumulation of the P-gp substrate Rhodamine 123 in P-gp overexpressing cells.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| K562/DOX | No Treatment (Control) | 100 |
| K562/DOX | Vehicle (0.1% DMSO) | 102 ± 5 |
| K562/DOX | This compound (1 µM) | 850 ± 40 |
Inactive Analog/Molecule Control
The use of a structurally related but inactive analog of this compound as a negative control is not a common practice in published literature. The primary reason for this is the likely difficulty and expense of synthesizing such a molecule without any P-gp inhibitory activity. Researchers typically rely on the other negative controls outlined in this guide to ensure the specificity of this compound's effects.
Scrambled siRNA Control for P-gp Silencing
When using siRNA to knock down P-gp expression, a scrambled siRNA is a critical negative control to demonstrate that the observed effects are due to the specific silencing of the ABCB1 gene (encoding P-gp) and not due to off-target effects.
| Transfection Agent | Target | P-gp Protein Expression (% of Control) |
| Control (Untransfected) | - | 100 |
| Scrambled siRNA | Non-targeting | 98 ± 4 |
| siRNA against ABCB1 | P-gp | 25 ± 5 |
Data is representative and based on typical outcomes of Western blot analysis for P-gp expression.
ATP vs. AMP Control in Vesicular Transport Assays
This control confirms that the transport of a substrate into membrane vesicles is an active, ATP-dependent process mediated by P-gp.
| Vesicle Type | Energy Source | Substrate Transport (pmol/mg protein/min) |
| P-gp Overexpressing | ATP | 150 ± 10 |
| P-gp Overexpressing | AMP | 5 ± 2 |
| Parental (Control) | ATP | 8 ± 3 |
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the effect of this compound on the cytotoxicity of a chemotherapeutic agent in parental and P-gp overexpressing cells.
Methodology:
-
Seed parental (e.g., K562) and P-gp overexpressing (e.g., K562/DOX) cells in 96-well plates.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., daunorubicin).
-
Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound (e.g., 0.3 µM). Include a vehicle control group.[3]
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using an appropriate method (e.g., MTT assay).
-
Calculate the IC50 values from the dose-response curves.
Substrate Accumulation Assay (Rhodamine 123)
Objective: To measure the effect of this compound and a vehicle control on the intracellular accumulation of a fluorescent P-gp substrate.
Methodology:
-
Harvest and wash P-gp overexpressing cells (e.g., K562/DOX).
-
Pre-incubate the cells with this compound, vehicle control, or media alone for 30 minutes.
-
Add the fluorescent P-gp substrate Rhodamine 123 and incubate for an additional 30-60 minutes.[3]
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Analyze the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
P-gp Silencing using siRNA
Objective: To specifically knock down P-gp expression and confirm the effect with a scrambled siRNA control.
Methodology:
-
Transfect P-gp overexpressing cells with either siRNA targeting the ABCB1 gene or a scrambled control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for gene silencing.
-
Assess P-gp protein expression by Western blot analysis. Use an antibody specific for P-gp and a loading control (e.g., β-actin).
-
Perform functional assays (e.g., cytotoxicity or substrate accumulation) to confirm the functional consequence of P-gp knockdown.
Vesicular Transport Assay
Objective: To measure the ATP-dependent transport of a P-gp substrate into membrane vesicles.
Methodology:
-
Use inside-out membrane vesicles prepared from cells overexpressing P-gp.
-
Incubate the vesicles with a radiolabeled or fluorescent P-gp substrate in the presence of either ATP or AMP.[4]
-
After a defined incubation period, stop the reaction by rapid filtration through a filter membrane that retains the vesicles.
-
Wash the filters to remove any unbound substrate.
-
Quantify the amount of substrate transported into the vesicles using liquid scintillation counting or fluorescence measurement.
Mandatory Visualization
Caption: this compound's mechanism in P-gp overexpressing vs. parental cells.
Caption: Workflow for a cytotoxicity assay with negative controls.
Caption: Experimental workflow for P-gp silencing with a scrambled siRNA control.
References
Zosuquidar's Potent Reversal of Multidrug Resistance: A Comparative Analysis in Parental vs. P-gp Overexpressing Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of zosuquidar's efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). By presenting experimental data from studies on parental (drug-sensitive) and their corresponding P-gp overexpressing (drug-resistant) cancer cell lines, this document serves as a valuable resource for evaluating this compound's potential in preclinical and translational research.
Multidrug resistance is a significant hurdle in cancer chemotherapy, often driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp functions as a drug efflux pump, actively removing various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic effects. This compound is a potent and specific third-generation P-gp inhibitor that competitively binds to the transporter, blocking the efflux of anticancer drugs and restoring their efficacy in resistant cells.
Comparative Efficacy of this compound: Data Overview
The following tables summarize quantitative data demonstrating this compound's ability to sensitize P-gp overexpressing cells to chemotherapeutic agents.
Table 1: this compound's Effect on Daunorubicin (DNR) Cytotoxicity in Parental and P-gp Overexpressing Leukemia Cell Lines
| Cell Line | P-gp Status | Treatment | IC50 of DNR (µM) | Resistance Modifying Factor (RMF) |
| K562 | Parental | DNR alone | 0.2 ± 0.1 | - |
| K562/DOX | P-gp Overexpressing | DNR alone | > 50 | > 250 |
| K562/DOX | P-gp Overexpressing | DNR + 0.3 µM this compound | 1.1 ± 0.4 | > 45.5 |
| HL60 | Parental | DNR alone | 0.1 ± 0.0 | - |
| HL60/DNR | P-gp Overexpressing | DNR alone | 10.2 ± 1.2 | 102 |
| HL60/DNR | P-gp Overexpressing | DNR + 0. |
Zosuquidar's Potent Reversal of P-glycoprotein Mediated Drug Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zosuquidar's performance in inhibiting P-glycoprotein (P-gp) mediated drug efflux against other notable inhibitors. By effectively blocking the P-gp efflux pump, this compound has been shown to significantly increase the intracellular accumulation of chemotherapeutic agents, thereby restoring their efficacy in multidrug-resistant (MDR) cancer cells.[1] This guide synthesizes experimental data to validate this compound's effects and offers detailed protocols for replication and further investigation.
Comparative Efficacy in Reversing Multidrug Resistance
This compound, a third-generation P-gp inhibitor, demonstrates superior potency in sensitizing MDR cancer cells to chemotherapeutic agents when compared to first-generation inhibitors like Cyclosporin A.[1][2][3][4] The effectiveness of P-gp inhibitors is often quantified by their ability to reduce the 50% inhibitory concentration (IC50) of a cytotoxic drug in resistant cell lines, a measure known as the Resistance Modifying Factor (RMF).
Enhancement of Daunorubicin Cytotoxicity
The following table summarizes the comparative efficacy of this compound and Cyclosporin A in enhancing the cytotoxicity of Daunorubicin (DNR) in various P-gp-expressing leukemia cell lines. A lower IC50 value indicates greater cytotoxicity, while a higher RMF signifies a more potent reversal of resistance.
| Cell Line | P-gp Inhibitor | DNR IC50 (µM) | Resistance Modifying Factor (RMF)¹ |
| K562/DOX | None | >50 | - |
| This compound (0.3 µM) | 1.1 ± 0.4 | >45.5 | |
| CsA (2 µM) | 10.5 ± 1.6 | >4.8 | |
| HL60/DNR | None | >50 | - |
| This compound (0.3 µM) | 0.9 ± 0.2 | >55.6 | |
| CsA (2 µM) | 6.2 ± 1.1 | >8.1 | |
| K562/HHT40 | None | 0.8 ± 0.1 | - |
| This compound (0.3 µM) | 0.05 ± 0.01 | 16.0 | |
| CsA (2 µM) | 0.1 ± 0.02 | 8.0 | |
| K562/HHT90 | None | 1.5 ± 0.2 | - |
| This compound (0.3 µM) | 0.1 ± 0.03 | 15.0 | |
| CsA (2 µM) | 0.2 ± 0.04 | 7.5 |
¹RMF is the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.[1] Data adapted from a study on P-gp-expressing leukemia cell lines.[1]
As the data indicates, this compound consistently demonstrates a significantly higher RMF compared to Cyclosporin A, even at a lower concentration, highlighting its superior potency in reversing P-gp-mediated daunorubicin resistance.[2][3][4]
Inhibition of P-gp ATPase Activity
The function of P-gp as an efflux pump is dependent on its ATPase activity. This compound and other third-generation inhibitors, such as elacridar and tariquidar, are highly effective at inhibiting this activity at low nanomolar concentrations.
| Inhibitor | IC50 (nM) for ATPase Inhibition |
| This compound | 4.5 ± 0.8 |
| Elacridar | 6.2 ± 1.1 |
| Tariquidar | 2.1 ± 0.5 |
Data from a study investigating the molecular mechanisms of P-gp inhibition.[1] These results underscore the high potency of third-generation P-gp inhibitors.
Mechanism of Action: P-gp Inhibition
P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse compounds out of the cell. This efflux mechanism is a major contributor to multidrug resistance in cancer cells. This compound acts as a potent and specific, non-competitive inhibitor of P-gp.[5] It binds to the transporter, preventing the efflux of chemotherapeutic drugs and leading to their increased intracellular accumulation and enhanced cytotoxic effect.
P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of P-gp inhibitors.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on a cell population.[2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Addition: Add various concentrations of the chemotherapeutic agent (e.g., Daunorubicin) with or without the P-gp inhibitor (e.g., this compound, Cyclosporin A) to the wells.[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 values from the dose-response curves.[1]
Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.[1]
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.[1]
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor (e.g., this compound) or a control vehicle for 30 minutes at 37°C.[1]
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.[1]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[1]
-
Efflux Period: Resuspend the cells in a fresh, pre-warmed medium with or without the P-gp inhibitor and incubate at 37°C for 1-2 hours to allow for drug efflux.[1]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.[1]
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the inhibitor to the control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.[1]
Workflow for validating P-gp inhibitor efficacy.
Conclusion
The experimental data strongly support the role of this compound as a potent and specific inhibitor of P-gp-mediated drug efflux. Its ability to increase intracellular drug accumulation translates to a significant reversal of multidrug resistance in cancer cells, particularly when compared to older generation inhibitors. The provided protocols offer a standardized framework for researchers to validate these findings and further explore the therapeutic potential of this compound in overcoming chemoresistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of P-glycoprotein by this compound trihydrochloride. - UCL Discovery [discovery.ucl.ac.uk]
Reversing Multidrug Resistance: A Comparative Analysis of Zosuquidar and Cyclosporine A
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) is a critical challenge in cancer therapy. A key mechanism of MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic agents from cancer cells, rendering them resistant to treatment.[1] This guide provides a detailed comparison of two P-gp inhibitors, zosuquidar and cyclosporine A, evaluating their mechanisms, efficacy, and experimental backing in reversing MDR.
Mechanism of Action: A Tale of Specificity vs. Broad-Spectrum Activity
This compound , a third-generation MDR modulator, is a potent and highly selective inhibitor of P-glycoprotein.[2][3] It functions as a non-competitive inhibitor, binding with high affinity (Ki = 59 nM) to P-gp, thereby blocking the efflux of a wide range of chemotherapeutic drugs.[2][4][5] This specificity is a key advantage, as this compound shows minimal inhibition of other ATP-binding cassette (ABC) transporters like MRP1 and BCRP at therapeutic concentrations, potentially reducing off-target effects.[2][6]
Cyclosporine A , a first-generation MDR modulator, also inhibits P-gp and has been shown to reverse MDR in various cancer cell lines.[7][8] However, its mechanism is less specific compared to this compound. Cyclosporine A is itself a substrate of P-gp and is actively transported by the pump.[9] Its inhibitory effect is thought to be competitive. A significant drawback of cyclosporine A is its well-documented immunosuppressive activity, which can lead to systemic side effects and limit its clinical utility as an MDR reversal agent.[10][11] Furthermore, some studies suggest that cyclosporine A can also modulate the activity of other MDR-related proteins, indicating a broader but less targeted spectrum of activity.
dot
Caption: Mechanism of P-gp mediated MDR and inhibition by this compound and Cyclosporine A.
Comparative Efficacy: In Vitro and In Vivo Evidence
Preclinical studies have consistently demonstrated the potent P-gp inhibitory activity of this compound. In various MDR cancer cell lines, this compound has been shown to be more potent than cyclosporine A in reversing drug resistance.
| Parameter | This compound | Cyclosporine A | Cell Line(s) | Reference(s) |
| P-gp Inhibition (Ki) | 59 nM | - | - | [2][4][5] |
| IC50 (Doxorubicin Transport) | - | 3.66 µM | LLC-GA5-COL150 | [12] |
| IC50 (Vinblastine Transport) | - | 5.10 µM | LLC-GA5-COL150 | [12] |
| IC50 (Calcein-AM Efflux) | - | 3.4 µM | MDR-CEM (VBL100) | [13] |
| Reversal of Daunorubicin Resistance (IC50 Decrease) | >45.5-fold (at 0.3 µM) | >4.8-fold (at 2 µM) | K562/DOX | [14] |
| Reversal of Daunorubicin Resistance (IC50 Decrease) | - | Significant at 1-3 µM | LoVo-resistant cells | [7] |
Table 1: Quantitative Comparison of this compound and Cyclosporine A in P-gp Inhibition and MDR Reversal.
As highlighted in Table 1, a study on K562/DOX leukemia cells showed that 0.3 µM of this compound enhanced the cytotoxicity of daunorubicin by more than 45.5-fold, whereas 2 µM of cyclosporine A resulted in a greater than 4.8-fold enhancement.[14] This indicates a significantly higher potency for this compound in this cell line. Another study reported that a 20-fold higher concentration of cyclosporine A was required to achieve the same sensitizing effect as its more potent, non-immunosuppressive analogue, PSC 833, which has a similar mechanism to cyclosporine A.[15]
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Methodology:
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7R) and their parental, non-resistant counterparts are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (this compound or cyclosporine A) or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.[16]
-
Substrate Loading: Rhodamine 123 (e.g., 5.25 µM) is added to the wells, and the plates are incubated for a further period (e.g., 30 minutes) at 37°C to allow for substrate accumulation.[16]
-
Efflux Period: The substrate-containing medium is removed, and fresh medium with or without the inhibitor is added. The cells are then incubated for a specific duration to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer. Increased intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition.
dot
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
Methodology:
-
Cell Seeding: MDR and parental (sensitive) cancer cells are seeded in 96-well plates.[17]
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (this compound or cyclosporine A).[17]
-
Incubation: The plates are incubated for 48-72 hours to allow for drug-induced cytotoxicity.[17]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates reversal of multidrug resistance.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Clinical Landscape and Future Directions
Both this compound and cyclosporine A have been evaluated in clinical trials for their ability to reverse MDR in cancer patients.
This compound has been investigated in several clinical trials, particularly in acute myeloid leukemia (AML).[20][21][22][23][24] While some early-phase trials showed promise in terms of safety and P-gp inhibition, a phase III trial in elderly AML patients did not meet its primary endpoint of improving overall survival.[21] Despite this, research into optimal dosing strategies and patient selection continues.
Cyclosporine A has also been studied in clinical trials as an MDR modulator.[8][10][11] However, its clinical use for this purpose has been hampered by its significant immunosuppressive side effects and its impact on the pharmacokinetics of co-administered chemotherapeutic agents.[10]
Conclusion
In the context of reversing P-gp-mediated multidrug resistance, this compound emerges as a more potent and specific inhibitor compared to cyclosporine A. Its high affinity for P-gp and lack of significant off-target effects and immunosuppression make it a more desirable candidate for clinical development. While clinical success has been challenging to achieve, the preclinical data strongly supports the superior profile of this compound for targeted P-gp inhibition. Future research may focus on optimizing treatment regimens and identifying patient populations most likely to benefit from the addition of potent and specific P-gp inhibitors like this compound to their chemotherapy.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The “specific” P-glycoprotein inhibitor this compound (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A phase II trial of cyclosporin A in the treatment of refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversal of typical multidrug resistance by cyclosporin and its non-immunosuppressive analogue SDZ PSC 833 in Chinese hamster ovary cells expressing the mdr1 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. A phase I trial of continuous infusion of the multidrug resistance inhibitor this compound with daunorubicin and cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. trial.medpath.com [trial.medpath.com]
- 23. Continuous 72-h infusion of this compound with chemotherapy in patients with newly diagnosed acute myeloid leukemia stratified for leukemic blast P-glycoprotein phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with this compound trihydrochloride, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Zosuquidar's P-Glycoprotein Inhibition Across Diverse Cellular and Non-Cellular Assays
A Comparative Guide for Researchers and Drug Development Professionals
Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer.[1][2][3] The efficacy of this compound in reversing P-gp-mediated drug resistance has been evaluated across a variety of in vitro assays. This guide provides a comparative overview of this compound's performance in key experimental systems, supported by quantitative data and detailed methodologies to aid researchers in the cross-validation of their findings.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound against P-gp has been determined using various assays, each providing a different perspective on its mechanism of action. The following tables summarize key quantitative data from cell-free and cell-based experiments.
| Parameter | Value | Cell/System | Reference |
| Ki | 59 nM | Cell-free assay | [4][5] |
| Ki | 60 nM | Cell-free assay | [4] |
| Kd | 79 nM | - | [5] |
Table 1: Inhibitory and Dissociation Constants of this compound against P-glycoprotein.
| IC50 Value | Experimental Condition | Reference |
| 10 - 30 nM | Inhibition of basal ATP hydrolysis | [5] |
| 417 ± 126 nM | Calcein-AM assay (conventional serial dilution) | [6] |
| 6.56 ± 1.92 nM | Calcein-AM assay (spike method) | [6] |
| ~50-100 nM | Effective concentration in various cell culture models | [7] |
Table 2: IC50 Values of this compound for Inhibition of P-gp Mediated Activity.
| Cell Line | P-gp Status | Treatment | IC50 of Daunorubicin (µM) | Resistance Modifying Factor (RMF) |
| K562 | Parental | DNR alone | 0.2 ± 0.1 | - |
| K562/DOX | P-gp Overexpressing | DNR alone | > 50 | > 250 |
| K562/DOX | P-gp Overexpressing | DNR + 0.3 µM this compound | 1.1 ± 0.4 | > 45.5 |
| HL60 | Parental | DNR alone | 0.1 ± 0.0 | - |
| HL60/DNR | P-gp Overexpressing | DNR alone | 10.2 ± 1.2 | 102 |
| HL60/DNR | P-gp Overexpressing | DNR + 0.3 µM this compound | 0.2 ± 0.1 | 51 |
Table 3: this compound's Effect on Daunorubicin (DNR) Cytotoxicity in Parental and P-gp Overexpressing Leukemia Cell Lines. Data sourced from Tang R et al., 2008.[1]
Mechanism of Action: Inhibition of P-gp Mediated Efflux
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of the cell. This reduces the intracellular drug concentration, leading to decreased efficacy and the development of multidrug resistance. This compound acts by directly binding to P-gp and inhibiting its ATPase activity, which is essential for the conformational changes required for drug transport.[5][8] This inhibition restores the intracellular accumulation of chemotherapeutic drugs, thereby resensitizing resistant cells to their cytotoxic effects.
Caption: P-gp mediated drug efflux and this compound's inhibitory action.
Key Experimental Protocols
Accurate and reproducible assessment of this compound's activity requires well-defined experimental protocols. The following sections detail the methodologies for three commonly used assays.
P-glycoprotein ATPase Activity Assay
This cell-free assay directly measures the impact of this compound on the enzymatic activity of P-gp.
Methodology:
-
Membrane Preparation: Isolate membranes from cells overexpressing P-gp.
-
Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL of assay buffer. The buffer should contain 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).[4]
-
This compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Vanadate Control: Include wells with and without 1 mM sodium vanadate to determine the P-gp-specific ATPase activity (the vanadate-sensitive portion).[4]
-
Incubation: Incubate the plate for 90 minutes at 37°C.[4]
-
Phosphate Detection: Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method. The absorbance is typically measured at 690 nm.[4]
-
Data Analysis: Calculate the P-gp-specific ATPase activity and determine the IC50 of this compound.
Caption: Workflow for the P-gp ATPase activity assay.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This cell-based functional assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.[5]
Methodology:
-
Cell Preparation: Harvest and resuspend P-gp overexpressing and parental (control) cells to a concentration of 1 x 10^6 cells/mL.[9]
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without this compound (or a vehicle control) for 30 minutes at 37°C.[9]
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.[9]
-
Wash: Wash the cells with ice-cold PBS to remove excess Rhodamine 123.[9]
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without this compound/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.[9]
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Cytotoxicity (MTT) Assay
This assay determines the ability of this compound to sensitize MDR cancer cells to chemotherapeutic agents.[5]
Methodology:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.[5]
-
Incubation: Incubate the plates for 48-72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[9]
-
Solubilization: Add a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 of the chemotherapeutic agent with and without this compound. A decrease in the IC50 in the presence of this compound indicates reversal of multidrug resistance.[5]
Conclusion
The cross-validation of this compound's activity through a combination of cell-free and cell-based assays provides a comprehensive understanding of its potent P-gp inhibitory function. The ATPase assay directly confirms its impact on the molecular target, while efflux and cytotoxicity assays demonstrate its functional consequence in a cellular context. The consistent results across these different experimental platforms solidify the evidence for this compound's mechanism of action and its potential to overcome P-gp-mediated multidrug resistance. Researchers can utilize the data and protocols in this guide to design and interpret experiments aimed at further characterizing this compound and other P-gp modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Zosuquidar: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal of Zosuquidar, an investigational P-glycoprotein inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
This compound is classified as a hazardous substance, and as such, requires special handling and disposal protocols. It is known to be a skin and eye irritant and may cause respiratory irritation. Furthermore, it is considered severely hazardous to water, necessitating stringent disposal practices to prevent environmental contamination. All disposal activities must comply with federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA).
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures to ensure alignment with site-specific protocols.
I. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double pair of chemotherapy-rated nitrile gloves. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant gown or lab coat. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or creating aerosols. |
II. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the segregation and disposal of different types of this compound waste.
A. Unused or Expired this compound (Pure Compound)
-
Do Not Attempt Chemical Inactivation: Without specific, validated protocols from the manufacturer's Safety Data Sheet (SDS), do not attempt to chemically neutralize the compound.
-
Containerization:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, place it within a larger, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation start date
-
Principal Investigator's name and contact information
-
Building and room number
-
-
-
Storage:
-
Store the labeled container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be a secure, secondary containment area away from general laboratory traffic.
-
-
Pickup Request:
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste.
-
B. Contaminated Labware and Debris
This category includes items such as pipette tips, centrifuge tubes, and absorbent pads that have come into direct contact with this compound.
-
Segregation:
-
Do not mix this compound-contaminated waste with regular trash or biohazardous waste.
-
-
Containerization:
-
Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Labeling:
-
Label the container as "Hazardous Waste" with the same information as for the pure compound.
-
-
Disposal:
-
When the container is full, securely seal it and request a pickup from your EHS department.
-
C. Empty this compound Vials and Containers
-
Triple Rinsing (if permitted by EHS):
-
Consult with your EHS department to determine if triple rinsing is an acceptable practice for "empty" containers at your institution.
-
If approved, rinse the container three times with a suitable solvent (e.g., ethanol, as this compound is soluble in it).
-
Crucially, the rinsate must be collected and disposed of as liquid hazardous waste.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, deface the original label to prevent misuse.
-
Dispose of the rinsed container in accordance with your institution's guidelines for non-hazardous glass or plastic waste.
-
-
Disposal of Non-Rinsed Containers:
-
If triple rinsing is not performed, the "empty" container must be treated as hazardous waste and disposed of with the unused compound.
-
D. Liquid Waste (e.g., solutions containing this compound, rinsate)
-
Collection:
-
Collect all liquid waste containing this compound in a compatible, shatter-resistant container (e.g., a high-density polyethylene bottle).
-
-
Labeling:
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Storage and Disposal:
-
Store the liquid waste container in the SAA and request a pickup from EHS.
-
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain the contamination and protect personnel.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
Restrict access to the spill area.
-
-
Don PPE:
-
Before attempting to clean the spill, don the full PPE as outlined in Section I.
-
-
Containment and Cleanup:
-
For powdered spills, gently cover with an absorbent material to avoid creating dust.
-
For liquid spills, absorb with a chemical spill kit absorbent.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Waste Disposal:
-
Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) in a hazardous waste container and dispose of it according to the procedures for contaminated debris.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department immediately.
-
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Personal protective equipment for handling ZOSUQUIDAR
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Zosuquidar. The following procedural guidance is based on the known hazard profile of this compound and established best practices for handling potent pharmaceutical compounds.
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary barrier against exposure to this compound. As this compound is often handled as a powder, measures to prevent inhalation and skin contact are critical.[2]
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be worn over the gown cuff, and the inner glove tucked under.[3][4] |
| Gown | Disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized particles.[2] |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face.[3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powder form outside of a containment system. | Prevents inhalation of aerosolized this compound powder.[2][4] |
Note: Always inspect PPE for integrity before use. All disposable PPE should be discarded as hazardous waste after handling is complete or if contamination is suspected.
Operational Plans: Step-by-Step Procedures
1. Preparation and Handling of this compound
This compound should be handled in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[2]
-
Engineering Controls : Always use a certified chemical fume hood or other ventilated enclosure when weighing or preparing solutions of this compound.
-
Solution Preparation : this compound is often dissolved in solvents like DMSO.[5][6] Handle these solutions with the same precautions as the powder. Aqueous solutions are reported to be unstable and should be freshly prepared.[7]
-
Avoid Aerosolization : Handle the powder carefully to avoid generating dust.
2. Donning and Doffing of PPE
The following diagrams illustrate the correct sequence for putting on and taking off PPE to minimize cross-contamination.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination. A spill kit should be readily available in all areas where this compound is handled.
Spill Kit Contents
| Item | Quantity |
| Chemotherapy-rated Nitrile Gloves | 2 pairs |
| Disposable, Impermeable Gown | 1 |
| NIOSH-approved Respirator and Goggles | 1 set |
| Absorbent, plastic-backed pads | As needed |
| Disposable scoop and scraper | 1 set |
| Sealable plastic hazardous waste bags | 2 |
| Detergent solution and cleaning cloths | 1 set |
Spill Cleanup Procedure
The following workflow outlines the immediate steps to be taken in case of a spill.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and excess material, must be disposed of as hazardous chemical waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams.[8]
-
Containment : All contaminated solid waste (gloves, gowns, pads, etc.) should be placed in the inner of two sealed, labeled hazardous waste bags.
-
Sharps : Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.[8]
-
Bulk Waste : Unused or expired this compound and contaminated solutions should be collected in a sealed, properly labeled hazardous waste container.
-
Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) for this compound before beginning any work.[8][9]
References
- 1. This compound hydrochloride 98 (HPLC) LY-335979 [sigmaaldrich.com]
- 2. gerpac.eu [gerpac.eu]
- 3. pogo.ca [pogo.ca]
- 4. benchchem.com [benchchem.com]
- 5. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. web.uri.edu [web.uri.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
